2,4-Dibromophenazin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7Br2N3 |
|---|---|
Molecular Weight |
353.01 g/mol |
IUPAC Name |
2,4-dibromophenazin-1-amine |
InChI |
InChI=1S/C12H7Br2N3/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H,15H2 |
InChI Key |
JUGRVHJVNSWUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=C(C3=N2)N)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of 2,4-Dibromophenazin-1-amine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known properties and synthesis of 2,4-Dibromophenazin-1-amine. While comprehensive data on this specific compound remains limited in publicly available literature, this document consolidates the existing information, focusing on its synthesis and preliminary characterization. The content is intended to serve as a foundational resource for researchers interested in the potential applications of halogenated phenazine derivatives, particularly in the context of antibacterial agent discovery.
Chemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and related compounds, some properties can be inferred. The presence of the phenazine core suggests potential for redox activity, a characteristic feature of this class of compounds which is often linked to their biological effects.[1] The bromine substituents are expected to increase the molecule's lipophilicity and may influence its antibacterial potency.[2][3]
Table 1: Spectroscopic Data for this compound
| Data Type | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (dd, J = 8.5, 2.1 Hz, 1H), 8.19 (dd, J = 8.5, 2.4 Hz, 1H), 8.10 (s, 1H), 7.91 – 7.76 (m, 2H), 5.64 (br s, 2H)[4] |
Experimental Protocols
Synthesis of this compound
A specific method for the synthesis of this compound has been reported in the supporting information of a study focused on bromophenazine antibacterial agents.[4]
Materials:
-
Phenazin-1-amine
-
N-bromosuccinimide (NBS)
-
Toluene
-
Dichloromethane
-
Silica for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Phenazin-1-amine (17 mg, 0.087 mmol) and N-bromosuccinimide (33 mg, 0.182 mmol) in 1.7 mL of toluene.[4]
-
Heat the reaction mixture to 50 °C for 8 hours.[4]
-
Concentrate the contents of the flask using a rotary evaporator.[4]
-
Take up the residue in dichloromethane and adsorb it onto silica.[4]
-
Purify the crude product by column chromatography, eluting with a mixture of hexanes and ethyl acetate (85:15).[4]
-
The final product, this compound, is obtained as a red solid (19 mg, 62% yield).[4]
Biological Activity
While specific studies detailing the biological activity of this compound are scarce, its synthesis is described in the context of developing potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis.[3][4] This suggests that the compound was likely screened for antibacterial properties. Halogenated phenazines, in general, have demonstrated significant antibacterial and biofilm-eradicating activities.[2][5] The bromine substituents on the phenazine scaffold are often associated with enhanced antibacterial efficacy.[2]
Signaling Pathways
There is no specific information available in the reviewed literature regarding the signaling pathways modulated by this compound.
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a halogenated phenazine derivative whose existence and a method for its synthesis have been documented. The available data, primarily from a single study, provides a starting point for further investigation into its chemical and biological properties. The context of its synthesis suggests a potential for antibacterial activity, aligning with the known properties of other brominated phenazines. Further research is warranted to fully characterize this compound and explore its potential as a therapeutic agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Phenazine Compounds: A Technical Guide
Abstract
Phenazine compounds, a diverse class of nitrogen-containing heterocyclic molecules, have captivated scientists for over a century and a half. Initially identified as the pigments responsible for the characteristic coloration of certain bacterial cultures, their roles have expanded to encompass a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and chemical synthesis of phenazine compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on biological activities, and visualizations of key pathways to facilitate a deeper understanding and further exploration of this important class of natural products.
A Historical Journey: From "Blue Pus" to Broad-Spectrum Antibiotics
The story of phenazines begins in the mid-19th century with the observation of "blue pus" in wound dressings. In 1859, French pharmacist Mathurin-Joseph Fordos successfully extracted the blue pigment, which he named pyocyanin , from these clinical samples.[1] A few years later, in 1882, Carl Gessard made the crucial connection between this blue coloration and the bacterium Bacillus pyocyaneus, now known as Pseudomonas aeruginosa.
It was not until the early 20th century that the chemical nature of pyocyanin began to be unraveled. In 1924, Wrede and Strack demonstrated that pyocyanin was a derivative of a then-unknown parent heterocycle, which they named phenazine. The precise chemical structure of pyocyanin as 1-hydroxy-5-methylphenazine was finally established by Hillemann in 1938. This seminal work laid the foundation for the discovery of over 100 naturally occurring phenazine derivatives and the synthesis of thousands more.
Biosynthesis: Nature's Phenazine Factories
Bacteria, particularly those from the genera Pseudomonas and Streptomyces, are the primary producers of natural phenazines. The biosynthesis of the core phenazine structure branches from the shikimic acid pathway, a central metabolic route for the synthesis of aromatic compounds.
The key precursor from the shikimate pathway is chorismic acid . A series of enzymatic reactions, catalyzed by the products of the phz gene cluster (phzE, phzD, phzF, phzB, and phzG), converts two molecules of a chorismic acid-derived intermediate into the foundational phenazine molecule, phenazine-1-carboxylic acid (PCA) . From this central scaffold, a diverse array of phenazine derivatives is generated through the action of tailoring enzymes that perform hydroxylations, methylations, and other modifications.
Caption: Biosynthesis of phenazine-1-carboxylic acid (PCA) and its derivatives.
Chemical Synthesis: Building the Phenazine Core
The ability to chemically synthesize phenazine compounds has been instrumental in exploring their structure-activity relationships and developing novel derivatives with enhanced therapeutic properties.
The Wohl-Aue reaction , first described in 1901, is the classical method for synthesizing the phenazine core. This reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base. While historically significant, this reaction often requires harsh conditions and can produce a mixture of products.
Over the years, numerous other synthetic methods have been developed, including the Beirut reaction and more modern, palladium-catalyzed cross-coupling reactions, which offer milder conditions and greater control over the final product.
Caption: Simplified workflow of the Wohl-Aue reaction for phenazine synthesis.
Biological Activities and Mechanisms of Action
Phenazine compounds exhibit a remarkable range of biological activities, which are primarily attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS). This property makes them effective antimicrobial and antitumor agents.
Antimicrobial Activity
Phenazines are broad-spectrum antibiotics, active against a wide range of bacteria and fungi. Their mechanism of action involves the acceptance of electrons from cellular reductants, such as NADH, and the subsequent transfer of these electrons to molecular oxygen, leading to the formation of superoxide radicals and hydrogen peroxide. These ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Antitumor Activity
The redox-active nature of phenazines also underpins their anticancer properties. The generation of ROS can induce oxidative stress in cancer cells, leading to apoptosis. Furthermore, some phenazine derivatives have been shown to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.
Role in Quorum Sensing
In their producing organisms, such as P. aeruginosa, phenazines act as signaling molecules in a process called quorum sensing. Quorum sensing allows bacteria to coordinate their gene expression in a cell-density-dependent manner. Phenazines can modulate the expression of virulence factors and genes involved in biofilm formation, contributing to the pathogenicity of these bacteria.
Caption: General mechanism of action of phenazine compounds.
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of selected phenazine compounds.
Table 1: Antibacterial Activity of Phenazine Compounds (Minimum Inhibitory Concentration - MIC)
| Phenazine Compound | Target Organism | MIC (µg/mL) |
| Pyocyanin | Staphylococcus aureus | 50 |
| Phenazine-1-carboxylic acid (PCA) | Escherichia coli | 64 |
| 1-Hydroxyphenazine | Bacillus subtilis | 12.5 |
| Iodinin | Mycobacterium tuberculosis | 0.2 |
Table 2: Anticancer Activity of Phenazine Compounds (Half-maximal Inhibitory Concentration - IC₅₀)
| Phenazine Compound | Cancer Cell Line | IC₅₀ (µM) |
| Pyocyanin | A549 (Lung carcinoma) | 25 |
| 1,6-Dichlorophenazine | HeLa (Cervical cancer) | 5.8 |
| Lavanducyanin | P388 (Leukemia) | 0.01 |
| B-4125 | COLO 320DM (Colon cancer) | 0.48 µg/mL |
| B-3962 | PLC (Hepatocellular carcinoma) | 0.36 µg/mL |
Experimental Protocols
Extraction and Purification of Pyocyanin from Pseudomonas aeruginosa
This protocol is adapted from established methods for the extraction of pyocyanin from liquid cultures of P. aeruginosa.
Materials:
-
P. aeruginosa culture grown in King's A broth
-
Chloroform
-
0.2 N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Cell Removal: Centrifuge the P. aeruginosa culture at 6,000 x g for 15 minutes to pellet the cells. Collect the supernatant.
-
Chloroform Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of chloroform. Shake vigorously for 5 minutes and allow the layers to separate. The blue pyocyanin will move into the lower chloroform layer.
-
Acidic Extraction: Collect the chloroform layer and add half its volume of 0.2 N HCl. Shake well. The pyocyanin will move into the upper, acidic aqueous layer, which will turn red.
-
Back-Extraction: Separate the red aqueous layer and adjust the pH to >7.0 with NaOH. The solution will turn blue again. Add an equal volume of fresh chloroform and shake to extract the pyocyanin back into the chloroform layer.
-
Concentration: Collect the chloroform layer and evaporate the solvent using a rotary evaporator to obtain the crude pyocyanin extract.
-
Silica Gel Chromatography:
-
Prepare a silica gel column equilibrated with hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing pure pyocyanin.
-
Combine the pure fractions and evaporate the solvent to obtain purified pyocyanin.
-
Caption: Workflow for the extraction and purification of pyocyanin.
Chemical Synthesis of the Phenazine Core via the Wohl-Aue Reaction
This protocol provides a general procedure for the synthesis of the unsubstituted phenazine ring.
Materials:
-
Nitrobenzene
-
Aniline
-
Potassium hydroxide (KOH), powdered
-
Toluene
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine nitrobenzene (1.0 eq) and aniline (2.0 eq) in toluene.
-
Addition of Base: With vigorous stirring, slowly add powdered potassium hydroxide (4.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a large beaker of water to dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield yellow needles of phenazine.
-
Conclusion and Future Directions
The field of phenazine research continues to be a vibrant and fruitful area of investigation. From their historical discovery as bacterial pigments to their current applications as potential therapeutic agents, phenazines have consistently demonstrated their importance in both basic and applied science. Future research will likely focus on the discovery of novel phenazine structures from underexplored microbial sources, the development of more efficient and environmentally friendly synthetic methods, and a deeper understanding of their mechanisms of action to unlock their full therapeutic potential. The detailed information and protocols provided in this guide aim to support and inspire further advancements in this exciting field.
References
In-Depth Technical Guide to the Physical and Chemical Characteristics of Brominated Phenazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of brominated phenazines. These compounds, a subclass of phenazine derivatives, have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to their diverse biological activities and unique physicochemical properties. This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties of Brominated Phenazines
The introduction of bromine atoms onto the phenazine scaffold significantly influences its electronic properties, lipophilicity, and, consequently, its biological activity. A summary of the available quantitative data for a selection of brominated phenazines is presented below.
Table 1: Physical Properties of Selected Brominated Phenazines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Phenazine | C₁₂H₈N₂ | 180.21 | 172-176 | Yellow crystalline powder |
| 2-Bromophenazine | C₁₂HⱇBrN₂ | 259.11 | 135-137 | - |
| 2-Bromo-1-hydroxyphenazine | C₁₂H₇BrN₂O | 275.10 | - | - |
| 2,4-Dibromo-1-hydroxyphenazine | C₁₂H₆Br₂N₂O | 353.99 | 198-199 | - |
| Marinocyanin A | C₂₂H₂₃BrN₂O | 411.34 | 160 | Dark blue crystal[1] |
| Marinocyanin B | C₁₇H₁₅BrN₂O | 343.22 | - | Deep blue powder[1] |
| Marinocyanin D | C₂₂H₂₃BrN₂O₂ | 427.33 | - | Deep blue powder[1] |
Note: "-" indicates data not available in the searched literature.
Table 2: Solubility and Partition Coefficient of Phenazine Derivatives
| Compound | Solvent | Solubility | logP |
| Phenazine | Water | Sparingly soluble | - |
| Phenazine | Ethanol, Acetone, Chloroform | Soluble | - |
| Phenazine (methosulfate) | DMSO, Dimethylformamide | ~10 mg/mL | - |
| Phenazine (methosulfate) | PBS (pH 7.2) | ~10 mg/mL | - |
Table 3: Spectroscopic Data for Selected Brominated Phenazines
| Compound | UV-Vis λmax (nm) | 1H NMR (Solvent) | 13C NMR (Solvent) |
| Marinocyanin A | 238, 330, 740 (MeOH) | See Supplementary Information of cited literature | See Supplementary Information of cited literature |
| Marinocyanin B | 238, 330, 740 (MeOH)[1] | See Supplementary Information of cited literature | See Supplementary Information of cited literature |
| Marinocyanin D | 238, 330, 745 (MeOH)[1] | See Supplementary Information of cited literature | See Supplementary Information of cited literature |
| 2,4-Dibromo-1-hydroxyphenazine | - | (CDCl₃): δ 15.40 (s, 1H), 9.04 (dd, J = 7.0, 1.3 Hz, 1H), 8.56 (dd, J = 8.9, 1.2 Hz, 1H), 8.30 (dd, J = 8.9, 0.8 Hz, 1H), 8.15 – 8.07 (m, 2H), 7.92 (dd, J = 8.9, 7.3 Hz, 1H)[2] | (CDCl₃): δ 149.3, 144.3, 41.6, 140.1, 137.4, 134.4, 132.3, 131.9, 130.4, 129.0, 113.1, 103.2[2] |
Note: Detailed NMR data is often found in the supplementary information of research articles.
Table 4: Redox Potentials and pKa of Phenazine Derivatives
| Compound | Redox Potential (V vs. SHE) | pKa |
| Phenazine | -0.11 | 1.23 |
| 1-Hydroxyphenazine | -0.05 | 4.5 |
| 2-Hydroxyphenazine | - | 7.9 |
Note: Redox potentials are highly dependent on pH and substituents.
Experimental Protocols
This section outlines common methodologies for the synthesis and characterization of brominated phenazines, compiled from various research articles.
Synthesis of Brominated Phenazines
A common route for the synthesis of brominated phenazines involves the Wohl-Aue reaction, followed by selective bromination.
General Procedure for Wohl-Aue Reaction:
-
A mixture of a substituted nitrobenzene and a substituted aniline is heated in the presence of a base (e.g., potassium hydroxide) and a reducing agent (e.g., glycerol).
-
The reaction mixture is typically heated to a high temperature (e.g., 130-150 °C) for several hours.
-
After cooling, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for Bromination:
-
The phenazine derivative is dissolved in a suitable solvent (e.g., chloroform or acetic acid).
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (often room temperature or slightly elevated).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Example: Synthesis of 2,4-dibromo-1-hydroxyphenazine [2]
To a solution of 1-hydroxyphenazine in a suitable solvent, 2.2 equivalents of N-bromosuccinimide are added. The reaction is stirred at room temperature until completion. The product is then isolated and purified.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified brominated phenazine are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS):
-
Technique: High-resolution mass spectrometry (HRMS) is commonly used to determine the exact mass and elemental composition of the synthesized compounds. Techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are often employed.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol).
-
Analysis: The absorbance spectrum is recorded over a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).
Cyclic Voltammetry (CV) for Redox Potential Measurement:
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The brominated phenazine is dissolved in a suitable electrolyte solution (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
The potential is swept linearly to a set potential and then reversed.
-
The resulting current is measured as a function of the applied potential to determine the oxidation and reduction potentials.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and experimental evaluation of brominated phenazines.
Caption: Synthetic pathway for Marinocyanin A.
Caption: Workflow for a Minimum Biofilm Eradication Concentration (MBEC) assay.
Caption: Redox cycling of phenazines as electron shuttles.
This guide serves as a foundational resource for professionals working with brominated phenazines. The provided data and protocols are intended to facilitate further research and development in this promising area of chemical and pharmaceutical science. It is important to note that the physicochemical properties and biological activities can vary significantly with substitution patterns, and further experimental validation is often necessary for specific derivatives.
References
2,4-Dibromophenazin-1-amine: A Technical Guide to its Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,4-Dibromophenazin-1-amine. While specific quantitative data for this compound is limited in publicly accessible literature, this document compiles the known synthesis, basic physicochemical properties, and inferred solubility and stability characteristics based on the general properties of phenazine derivatives.
Introduction
This compound is a halogenated derivative of phenazine-1-amine. The phenazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties. The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical properties and biological activity of the parent compound. Understanding the solubility and stability of this compound is crucial for its potential development as a therapeutic agent, as these parameters directly impact its formulation, delivery, and bioavailability.
Physicochemical Properties
While a comprehensive experimental profile of this compound is not available, some basic characterization has been reported.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇Br₂N₃ | Inferred |
| Molecular Weight | 352.01 g/mol | Inferred |
| Appearance | Red solid | [1] |
| Melting Point | 192-193 °C | [1] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and HRMS data are available. | [1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been described in the literature.
Experimental Protocol: Synthesis of this compound[1][2]
Materials:
-
Phenazin-1-amine
-
N-Bromosuccinimide (NBS)
-
Toluene
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Silica gel
Procedure:
-
Phenazin-1-amine (1 equivalent) and N-bromosuccinimide (2.1 equivalents) are dissolved in toluene.
-
The reaction mixture is heated at 50°C for 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and adsorbed onto silica gel.
-
The product is purified by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., 85:15 v/v).
-
The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a red solid.
Synthesis workflow for this compound.
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not currently available in the scientific literature. However, based on the general solubility characteristics of phenazine and its halogenated derivatives, the following qualitative profile can be inferred.
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers (e.g., PBS) | Very Low | The phenazine core is hydrophobic, and the two bromine atoms further increase lipophilicity. The amine group may provide some limited polarity, but overall aqueous solubility is expected to be poor. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | The presence of the amine group may allow for some hydrogen bonding, leading to some solubility in lower alcohols. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents are generally good at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic character. |
| Nonpolar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Toluene) | Moderate to High | The aromatic and halogenated nature of the molecule suggests good solubility in these solvents. The synthesis protocol utilizes toluene and dichloromethane, indicating solubility in these solvents.[1][2] |
| Nonpolar Solvents (e.g., Hexanes, Heptane) | Low | The molecule possesses some polarity from the amine and nitrogen atoms in the phenazine ring, which will limit its solubility in highly nonpolar solvents. The use of a hexane/ethyl acetate mixture for chromatography supports this.[1][2] |
Experimental Protocol for Solubility Determination (General Method)
A standard method to experimentally determine the solubility of a compound like this compound is the shake-flask method followed by a suitable analytical technique.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a suitable detector).
-
Calculate the solubility in units such as mg/mL or µg/mL.
References
Spectroscopic and Synthetic Insights into Brominated Phenazine Amines: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic characterization and synthetic methodology for brominated phenazine amines, with a specific focus on a representative compound, 2,4-dibromo-6-methylphenazin-1-amine . Due to the absence of publicly available spectroscopic data for 2,4-Dibromophenazin-1-amine, this document presents a comprehensive analysis of a closely related analogue, synthesized and characterized in a study by Borrero et al. (2014). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2,4-dibromo-6-methylphenazin-1-amine. This data is crucial for the structural elucidation and characterization of this class of compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,4-dibromo-6-methylphenazin-1-amine
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 8.17 (s, 1H) | H-3 |
| 8.01 (d, J = 8.8 Hz, 1H) | H-8 |
| 7.84 (s, 1H) | H-5 |
| 7.63 (dd, J = 8.8, 2.0 Hz, 1H) | H-7 |
| 5.42 (br s, 2H) | -NH₂ |
| 2.59 (s, 3H) | -CH₃ |
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Coupling constants (J) are reported in Hertz (Hz).
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Spectroscopic Technique | Observed Data |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ Calcd for C₁₃H₉Br₂N₃: 367.9239; Found: 367.9236 |
| Infrared (IR) Spectroscopy | Data not available in the cited literature. |
Experimental Protocols
The synthesis of 2,4-dibromo-6-methylphenazin-1-amine was achieved through a multi-step process, as detailed below.
Synthesis of 6-methylphenazin-1-amine
A solution of 1-amino-6-methylphenazine (1.0 eq) in a suitable solvent is prepared. The reaction is carried out under an inert atmosphere.
Bromination of 6-methylphenazin-1-amine
To a solution of 6-methylphenazin-1-amine (1.0 eq) in glacial acetic acid, N-bromosuccinimide (2.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is extracted and purified by column chromatography on silica gel to afford 2,4-dibromo-6-methylphenazin-1-amine.
Experimental Workflow and Logic
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of the target compound.
Caption: Synthetic route to 2,4-dibromo-6-methylphenazin-1-amine.
Caption: Workflow for the structural analysis of the synthesized compound.
This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of a representative dibrominated aminophenazine. This information is valuable for the design and development of novel phenazine-based compounds with potential therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.
Unlocking the Therapeutic Potential of Phenazine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their wide-ranging and potent biological activities.[1][2] These molecules, produced by a variety of microorganisms and also accessible through synthetic routes, exhibit a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This technical guide provides an in-depth exploration of the core biological activities of phenazine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.
Anticancer Activity
Phenazine derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[6][7]
Quantitative Anticancer Data
The cytotoxic efficacy of various phenazine derivatives has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values for representative phenazine derivatives against various cancer cell lines is presented below.
| Phenazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| B3962 | WHCO3 (Esophageal) | 0.36 (as µg/ml) | [5] |
| PLC (Hepatocellular) | 0.36 (as µg/ml) | [5] | |
| HepG2 (Hepatocellular) | 0.36 (as µg/ml) | [5] | |
| CaCo2 (Colon) | 0.36 (as µg/ml) | [5] | |
| COLO 320DM (Colon) | 0.36 (as µg/ml) | [5] | |
| HT29 (Colon) | 0.36 (as µg/ml) | [5] | |
| B4126 | WHCO3 (Esophageal) | 0.47 (as µg/ml) | [5] |
| PLC (Hepatocellular) | 0.47 (as µg/ml) | [5] | |
| HepG2 (Hepatocellular) | 0.47 (as µg/ml) | [5] | |
| CaCo2 (Colon) | 0.47 (as µg/ml) | [5] | |
| COLO 320DM (Colon) | 0.47 (as µg/ml) | [5] | |
| HT29 (Colon) | 0.47 (as µg/ml) | [5] | |
| B4125 | WHCO3 (Esophageal) | 0.48 (as µg/ml) | [5] |
| PLC (Hepatocellular) | 0.48 (as µg/ml) | [5] | |
| HepG2 (Hepatocellular) | 0.48 (as µg/ml) | [5] | |
| CaCo2 (Colon) | 0.48 (as µg/ml) | [5] | |
| COLO 320DM (Colon) | 0.48 (as µg/ml) | [5] | |
| HT29 (Colon) | 0.48 (as µg/ml) | [5] | |
| [8]Cl2 | A2780 (Ovarian) | 8 | [8] |
| A2780CIS (Ovarian, Cisplatin-resistant) | 17 | [8] | |
| T24 (Bladder) | 18 | [8] | |
| MCF7 (Breast) | 15 | [8] | |
| [9]Cl2 | A2780 (Ovarian) | 32 | [8] |
| A2780CIS (Ovarian, Cisplatin-resistant) | 74 | [8] | |
| T24 (Bladder) | 48 | [8] | |
| MCF7 (Breast) | ≥100 | [8] | |
| Phenazine-1-carboxamide (PCN) | A549 (Lung) | 32-40 | [10] |
| HeLa (Cervical) | 32-40 | [10] | |
| SW480 (Colon) | 32-40 | [10] | |
| 5-methyl phenazine-1-carboxylic acid | A549 (Lung) | 0.4887 | [2] |
| MDA-MB-231 (Breast) | 0.4586 | [2] | |
| Phx-1 | A-172 (Glioblastoma) | 60 | [11] |
| U-251 MG (Glioblastoma) | 60 | [11] | |
| Phx-3 | A-172 (Glioblastoma) | 10 | [11] |
| U-251 MG (Glioblastoma) | 3 | [11] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which phenazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often initiated by the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of cysteine-aspartic proteases known as caspases.[6]
Phenazine-induced apoptosis pathway.
Antimicrobial Activity
Phenazine derivatives exhibit potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][10] Their antimicrobial action is often attributed to their ability to generate ROS, which can damage cellular components and disrupt essential metabolic processes.[12]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism. The table below summarizes the MIC values of selected phenazine derivatives against various pathogenic microbes.
| Phenazine Derivative | Microorganism | MIC (µM) | Reference |
| 2-bromo-1-hydroxyphenazine | S. aureus | 6.25 | [10] |
| Pyocyanin | S. aureus | 50 | [10] |
| HP 1 | S. aureus | 1.56 | [10] |
| HP 29 | S. aureus | 0.08 | [10] |
| 7-Cl-HP 10 | Gram-positive strains | 0.04–1.56 | [1] |
| 7-CF3-HP 14 | Gram-positive strains | 0.04–1.56 | [1] |
| 6,8-CF3-HP 15 | Gram-positive strains | 0.04–1.56 | [1] |
| Phenazine-1-carboxylic acid (PCA) | Fusarium oxysporum | 1.56 (as µg/ml) | [13] |
| Botrytis cinerea | 1.56 (as µg/ml) | [13] | |
| Colletotrichum gloeosporioides | 6.13 (as µg/ml) | [13] | |
| Cylindrocarpon fallax | 3.13 (as µg/ml) | [13] |
Mechanism of Action: Disruption of Bacterial Processes
The antimicrobial activity of phenazines is linked to their redox properties. They can act as electron shuttles, intercepting electrons from the bacterial respiratory chain and transferring them to molecular oxygen, leading to the formation of superoxide radicals and other ROS. This oxidative stress can damage DNA, proteins, and lipids, ultimately leading to bacterial cell death.[3]
Antimicrobial workflow of phenazines.
Anti-inflammatory and Antioxidant Activities
Several phenazine derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[14] They can modulate key signaling pathways involved in the inflammatory response and cellular defense against oxidative stress, such as the NF-κB and Nrf2 pathways.
Mechanism of Action: Modulation of NF-κB and Nrf2 Signaling
Phenazine derivatives can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] By preventing the activation of NF-κB, they can suppress the expression of pro-inflammatory cytokines and mediators.
Concurrently, some phenazines can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of Nrf2 by phenazine derivatives can enhance the cellular defense against oxidative stress.
References
- 1. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG [pubmed.ncbi.nlm.nih.gov]
- 12. Phenazine derivatives as antimicrobial agents - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Phenazine Derivatives with Anti-Inflammatory Activity from the Deep-Sea Sediment-Derived Yeast-Like Fungus Cystobasidium laryngis IV17-028 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenazine methosulphate-treated red blood cells activate NF-κB and upregulate endothelial ICAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Literature Review for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Halogenated Phenazine Compounds
Introduction
Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria. While naturally occurring phenazines have long been recognized for their diverse biological activities, recent research has focused on the synthesis and evaluation of their halogenated derivatives.[1] These synthetic halogenated phenazines (HPs) have emerged as a highly promising class of therapeutic agents, demonstrating potent activity against a range of multidrug-resistant bacterial pathogens and their persistent biofilm forms.[2][3][4][5][6] This technical guide provides a comprehensive review of the current literature on halogenated phenazine compounds, with a focus on their synthesis, antibacterial properties, and proposed mechanisms of action.
Synthesis of Halogenated Phenazines
The development of modular synthetic routes has been crucial for exploring the structure-activity relationships (SAR) of halogenated phenazines. A key method employed is the Wohl-Aue reaction, which allows for the synthesis of a diverse library of HP analogues by reacting various anilines and nitroarenes.[5][7] This modularity has enabled the systematic substitution of the phenazine scaffold at different positions, providing critical insights into their biological activity.[8]
Biological Activity: Antibacterial and Biofilm Eradication
Halogenated phenazines exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE).[2][3][4] Several HP analogues have demonstrated minimum inhibitory concentrations (MICs) in the sub-micromolar range, comparable to or exceeding the potency of some clinically used antibiotics.[3][5]
A significant advantage of halogenated phenazines is their ability to eradicate bacterial biofilms.[3][4][5][6] Biofilms are structured communities of bacteria that are notoriously tolerant to conventional antibiotics.[5][6] HPs have shown remarkable efficacy in killing bacteria within these biofilms, with minimum biofilm eradication concentrations (MBECs) also in the low micromolar range.[2][3][5] For instance, the halogenated phenazine HP-14 has been identified as a particularly potent biofilm-eradicating agent.[8][9]
The antibacterial and biofilm-eradicating activities of several halogenated phenazine compounds are summarized in the tables below.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of Halogenated Phenazines against Planktonic Bacteria
| Compound | Organism | MIC (µM) | Reference |
| HP Analogues | MRSA, MRSE, VRE | 0.003–0.78 | [4][7] |
| Potent HP Analogues | Planktonic Bacteria | ≤ 0.1 | [2] |
| HP-17 | MRSA isolates | 0.1 - 0.39 | [3] |
| 6,8-ditrifluoromethyl-HP 15 | Gram-positive pathogens | 0.05–0.20 | [10] |
| 2-bromo-1-hydroxyphenazine | S. aureus | 6.25 | [1] |
| Pyocyanin | S. aureus | 50 | [1] |
Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Halogenated Phenazines
| Compound | Organism | MBEC (µM) | Reference |
| Potent HP Analogues | Established Biofilms | ≤ 10 | [2] |
| HP-14 | MRSA | < 10 | [8] |
| HP-14 | MRSE | 2.35 | [8] |
| HP-14 | VRE | 0.20 | [8] |
| 6,8-ditrifluoromethyl-HP 15 | Gram-positive pathogens | 0.15–1.17 | [5] |
| Halogenated phenazine-14 | S. aureus, S. epidermidis, E. faecium | 0.2 - 12 | [9] |
Mechanism of Action: Iron Starvation
Unlike many traditional antibiotics that target specific cellular processes like cell wall or protein synthesis, halogenated phenazines appear to operate through a unique mechanism of inducing iron starvation in bacteria.[2][3] The 1-hydroxyl group and the adjacent nitrogen atom in the phenazine scaffold form a critical iron chelation moiety.[2][3] By binding to and sequestering iron, these compounds deprive bacteria of this essential nutrient, leading to cell death. This mode of action is supported by transcript profiling studies (RNA-seq), which have shown that HPs rapidly induce the transcription of multiple iron uptake gene clusters in MRSA biofilms.[2][3]
References
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of a Halogenated Phenazine-Erythromycin Conjugate Prodrug for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of 2,4-Dibromophenazin-1-amine
Disclaimer: Information regarding the specific compound 2,4-Dibromophenazin-1-amine is not available in the current scientific literature. This guide, therefore, provides a detailed overview of the known mechanisms of action for the broader class of phenazine compounds. The potential influence of the dibromo and amine substitutions on the phenazine core will be discussed based on established medicinal chemistry principles. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Phenazines
Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms, including bacteria of the genera Pseudomonas and Streptomyces.[1][2] The basic phenazine scaffold consists of a pyrazine ring with two annulated benzene rings.[1][3] Over 100 natural phenazine derivatives and more than 6,000 synthetic analogs have been identified and investigated for their wide range of pharmacological activities.[1] These activities include antimicrobial, antifungal, anticancer, antiparasitic, and anti-inflammatory properties.[1][4]
The biological activities of phenazines are intrinsically linked to their planar structure and their ability to participate in redox cycling, which allows them to generate reactive oxygen species (ROS) and interact with biological macromolecules like DNA and proteins.[2][4]
General Mechanisms of Action of Phenazine Derivatives
The diverse biological effects of phenazines stem from multiple mechanisms of action, which are often dependent on the specific chemical substitutions on the phenazine core. The most commonly proposed mechanisms are detailed below.
Generation of Reactive Oxygen Species (ROS)
A primary and well-documented mechanism of action for many phenazines is their ability to undergo redox cycling, leading to the production of ROS.[2] Phenazines can accept electrons from cellular reducing agents, such as NADH or NADPH, to form unstable radical intermediates. These intermediates can then transfer the electron to molecular oxygen (O₂) to generate superoxide anions (O₂⁻), which can be further converted to other ROS like hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).
This overproduction of ROS can induce oxidative stress within cells, leading to a cascade of damaging effects, including:
-
DNA Damage: ROS can cause single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases, ultimately leading to mutations and apoptosis.
-
Lipid Peroxidation: The oxidation of lipids in cellular membranes can disrupt membrane integrity and function.
-
Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to conformational changes and loss of function.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the phenazine ring system is well-suited for intercalation between the base pairs of DNA. This non-covalent insertion into the DNA helix can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, some phenazine derivatives have been shown to inhibit the activity of topoisomerases.[4] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, phenazines can lead to the accumulation of DNA strand breaks, triggering a DNA damage response and cell death.
Enzyme Inhibition
Phenazine derivatives have been reported to inhibit various enzymes. This inhibition can occur through different mechanisms, including competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites. The specific enzymes targeted by phenazines are diverse and contribute to their broad spectrum of biological activities.
Putative Influence of Substituents in this compound
The specific substitutions on the phenazine core of this compound are expected to significantly modulate its biological activity and mechanism of action.
-
Bromine Atoms (2,4-Dibromo): Halogenation, particularly with bromine, can have several effects on a drug molecule:
-
Increased Lipophilicity: The presence of two bromine atoms would likely increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: Bromine is an electron-withdrawing group, which could influence the redox potential of the phenazine ring, thereby affecting its ability to participate in ROS-generating cycles.
-
Steric Hindrance: The bulky bromine atoms could influence how the molecule intercalates with DNA or binds to the active site of enzymes.
-
Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity and specificity.
-
-
Amine Group (-NH₂): The presence of an amino group can also have a profound impact:
-
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as proteins and nucleic acids.
-
Basicity and Protonation: The basicity of the amine group means it can be protonated at physiological pH, introducing a positive charge. This charge can be critical for interactions with negatively charged molecules like the phosphate backbone of DNA.
-
Redox Properties: The electron-donating nature of the amino group can also influence the redox potential of the phenazine core.
-
Potential Biological Activities and Therapeutic Applications
Based on the general activities of phenazine derivatives, this compound could potentially exhibit:
-
Anticancer Activity: Through a combination of ROS-induced cytotoxicity, DNA intercalation, and potential inhibition of cancer-related enzymes.[1][5]
-
Antimicrobial Activity: By generating oxidative stress and disrupting essential cellular processes in bacteria and fungi. The increased lipophilicity from the bromine atoms may enhance its activity against Gram-positive bacteria, including resistant strains like MRSA.
Proposed Experimental Workflow to Elucidate the Mechanism of Action
To investigate the mechanism of action of this compound, a systematic experimental approach would be required.
Summary of Potential Mechanisms and Data Presentation
While no specific quantitative data exists for this compound, the table below illustrates how such data, if determined experimentally, could be presented. The values are hypothetical and for illustrative purposes only.
| Assay | Parameter | Value | Reference Compound | Value |
| Anticancer Activity | IC₅₀ (MCF-7 cells) | e.g., 5.2 µM | Doxorubicin | 0.8 µM |
| Antimicrobial Activity | MIC (S. aureus) | e.g., 2.5 µg/mL | Vancomycin | 1.0 µg/mL |
| ROS Generation | Fold Increase (DCF) | e.g., 8.5 | Menadione | 10.2 |
| DNA Intercalation | ΔTm (°C) | e.g., 4.8 | Ethidium Bromide | 12.5 |
| Topoisomerase I Inhibition | IC₅₀ | e.g., 15 µM | Camptothecin | 0.5 µM |
Detailed Methodologies for Key Experiments
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells (e.g., cancer cell lines or bacterial cultures) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
2. Intracellular ROS Detection (DCFH-DA Assay)
-
Principle: Uses a fluorescent probe (2',7'-dichlorofluorescin diacetate) that becomes fluorescent upon oxidation by intracellular ROS.
-
Protocol:
-
Culture cells in a suitable plate or dish.
-
Load the cells with DCFH-DA by incubating them in a solution containing the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound.
-
Measure the increase in fluorescence over time using a fluorescence microscope or a plate reader.
-
3. DNA Intercalation Assay (Thermal Melting)
-
Principle: DNA intercalators increase the thermal stability of the DNA double helix, leading to a higher melting temperature (Tm).
-
Protocol:
-
Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.
-
Add varying concentrations of this compound to the DNA solutions.
-
Monitor the absorbance of the solutions at 260 nm while gradually increasing the temperature.
-
The Tm is the temperature at which 50% of the DNA is denatured.
-
An increase in Tm in the presence of the compound indicates intercalation.
-
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the phenazine class of compounds provides a strong foundation for future investigations. The interplay of ROS generation, DNA interaction, and enzyme inhibition is likely to be central to its biological activity. The dibromo and amine substitutions are predicted to significantly influence its potency and target specificity. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically unravel the therapeutic potential of this and other novel phenazine derivatives.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recent-developments-in-the-isolation-biological-function-biosynthesis-and-synthesis-of-phenazine-natural-products - Ask this paper | Bohrium [bohrium.com]
- 3. Phenazine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,4-Dibromophenazin-1-amine as a Putative Antibacterial Agent
Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 2,4-Dibromophenazin-1-amine as an antibacterial agent. As of the current date, specific data for this compound is not available in published scientific literature. The information, including potential mechanisms of action and exemplary data, is based on studies of structurally related bromophenazine and phenazine compounds.
I. Application Notes
Background: Phenazine Antibiotics
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, such as those from the genera Pseudomonas and Streptomyces.[1][2] These compounds are known for their redox-active properties and often exhibit a broad spectrum of antibiotic activity against various bacterial and fungal pathogens.[1][2] The antibacterial efficacy of phenazines is attributed to their role as "bacterial warfare agents" in microbial competition.[3][4] The emergence of antibiotic-resistant bacteria has spurred research into novel antibacterial agents, with phenazine derivatives, including bromophenazines, showing promise. Several synthetic bromophenazine analogues have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[3][4]
Hypothesized Mechanism of Action
While the precise mechanism of this compound is yet to be determined, related phenazine compounds have been shown to exert their antibacterial effects through various mechanisms. A plausible hypothesis is the inhibition of essential bacterial enzymes, such as DNA topoisomerase IV. This enzyme is critical for decatenating intertwined daughter chromosomes during DNA replication in bacteria.[5][6] Inhibition of topoisomerase IV leads to DNA damage and ultimately results in bacterial cell death.[5] Other potential mechanisms for phenazine-based antibiotics include the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS) that cause cellular damage.[1][7]
References
- 1. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenazines contribute to microbiome dynamics by targeting topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Dibromophenazin-1-amine in Cancer Cell Line Studies
Disclaimer: There is currently limited publicly available research specifically detailing the application of 2,4-Dibromophenazin-1-amine in cancer cell line studies. The following application notes and protocols are based on the activities of structurally related phenazine derivatives and are intended to provide a foundational framework for researchers investigating this specific compound.
Application Notes
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer properties.[1][2] Research on various phenazine compounds suggests that they can inhibit the proliferation of a range of cancer cell lines, including those of prostate, leukemia, hepatocellular carcinoma, and breast cancer.[1][3][4] The primary mechanism of action for many phenazine derivatives involves the induction of apoptosis, often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.[4][5][6][7]
The proposed anticancer activity of this compound is likely to be similar to other phenazine compounds. The bromine substitutions on the phenazine core may enhance its lipophilicity, potentially facilitating its transport across cellular membranes. The amine group could also play a role in its biological activity. It is hypothesized that this compound may act as an intercalating agent, binding to DNA and interfering with replication and transcription, or as a topoisomerase inhibitor. Furthermore, it may induce oxidative stress, leading to cellular damage and triggering programmed cell death.
Key Potential Applications in Cancer Research:
-
Screening for Cytotoxicity: Initial studies would involve screening this compound against a panel of cancer cell lines to determine its cytotoxic potential and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound induces cell death, with a focus on apoptosis, cell cycle arrest, and ROS generation.
-
Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by the compound, such as the JNK pathway, and its effects on pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[4]
-
Combination Therapy Studies: Evaluating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents.
Quantitative Data Summary for Related Phenazine Derivatives
The following table summarizes the cytotoxic activity of various phenazine derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Phenazine Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (human chronic myelogenous leukemia) | Comparable to cisplatin | [3] |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (human hepatocellular carcinoma) | Comparable to cisplatin | [3] |
| 5-methyl phenazine-1-carboxylic acid | A549 (human lung carcinoma) | 488.7 nM | [1] |
| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (human breast adenocarcinoma) | 458.6 nM | [1] |
| Phenazine-1-carboxylic acid | DU145 (human prostate carcinoma) | Concentration-dependent inhibition | [4] |
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound in cancer cell line studies.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., DU145, K562, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To investigate if this compound induces oxidative stress in cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable plate or dish and treat with this compound for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Proposed Signaling Pathway for Phenazine-Induced Apoptosis
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
Experimental Workflow for a Novel Phenazine Compound
Caption: General experimental workflow for evaluating a novel phenazine compound in cancer cell lines.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 5. researchgate.net [researchgate.net]
- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Antimicrobial Assays Using Bromophenazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenazines are a class of halogenated phenazine compounds that have demonstrated significant antimicrobial properties. As derivatives of phenazines, which are redox-active secondary metabolites produced by various bacteria, bromophenazines exhibit potent activity against a range of bacterial pathogens, including antibiotic-resistant strains. Their proposed mechanism of action involves redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and disrupt essential bacterial processes. Furthermore, evidence suggests that phenazines can interfere with bacterial signaling pathways, such as quorum sensing. This document provides detailed application notes and protocols for the in-vitro evaluation of bromophenazine compounds as potential antimicrobial agents.
Mechanism of Action: Redox Cycling and Oxidative Stress
The antimicrobial activity of bromophenazines is largely attributed to their ability to undergo redox cycling within bacterial cells. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, to form a radical species. This radical can then react with molecular oxygen to produce superoxide radicals (O₂⁻), which can be further converted to other reactive oxygen species like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This continuous cycle of reduction and oxidation generates a state of oxidative stress within the bacterium, leading to damage of DNA, proteins, and lipids, ultimately resulting in cell death.
Caption: Redox cycling mechanism of bromophenazines leading to oxidative stress.
Interaction with Bacterial Signaling: Quorum Sensing in Pseudomonas aeruginosa
Phenazine compounds are known to play a role in the complex quorum sensing (QS) systems of bacteria like Pseudomonas aeruginosa. The production of phenazine-1-carboxylic acid (PCA), a precursor to other phenazines, is regulated by the las, rhl, and pqs QS systems. These systems are interconnected and control the expression of virulence factors and biofilm formation. While the direct inhibitory effect of bromophenazines on specific QS components is an area of ongoing research, the structural similarity to native phenazines suggests a potential for interference with these signaling pathways. The diagram below illustrates the regulatory cascade for phenazine production in P. aeruginosa, a potential target for bromophenazine modulation.
Caption: Quorum sensing regulation of phenazine biosynthesis in P. aeruginosa.
Data Presentation: Antimicrobial Activity of Bromophenazines
The following tables summarize the reported in-vitro antimicrobial activity of various bromophenazine derivatives against selected bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bromophenazine Derivatives against Gram-Positive Bacteria [1][2]
| Compound | Staphylococcus aureus (μM) | Staphylococcus epidermidis (μM) |
| Bromophenazine Analogue 1 | 0.78 - 1.56 | 0.78 - 1.56 |
| Bromophenazine Analogue 2 | >100 | >100 |
| Pyocyanin (Reference) | 50 - 100 | 50 - 100 |
| Kanamycin (Reference) | 1.56 - 6.25 | 0.78 - 1.56 |
Table 2: Anti-Biofilm Activity of Bromophenazine Derivatives against Staphylococcus aureus
| Compound | Biofilm Inhibition IC₅₀ (μM) | Biofilm Eradication MBEC (μM) |
| Bromophenazine Analogue 1 | 0.55 - 1.56 | 100 - 200 |
| Bromophenazine Analogue 3 | 1.56 - 3.12 | 62.5 - 125 |
| Vancomycin (Reference) | >100 | >2000 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of bromophenazine compounds using the broth microdilution method in 96-well microtiter plates.
Materials:
-
Bromophenazine stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Bromophenazine Dilutions:
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the bromophenazine to be tested (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no compound), and well 12 will be a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the bromophenazine that completely inhibits visible bacterial growth.
-
Protocol 2: Biofilm Inhibition Assay using Crystal Violet
This protocol measures the ability of bromophenazines to prevent the formation of bacterial biofilms.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial culture
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Preparation of Plates:
-
Prepare 2-fold serial dilutions of the bromophenazine compounds in TSB with glucose in a 96-well plate as described in the MIC protocol.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Staining and Quantification:
-
Gently aspirate the planktonic bacteria from each well.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The IC₅₀ (the concentration that inhibits 50% of biofilm formation) can be calculated by comparing the absorbance of treated wells to the untreated control.
-
Protocol 3: Biofilm Eradication Assay (MBEC)
This protocol determines the minimum biofilm eradication concentration (MBEC), the lowest concentration of a compound required to kill the bacteria within a pre-formed biofilm.
Materials:
-
MBEC assay plates (e.g., Calgary Biofilm Device)
-
Bacterial culture
-
Appropriate growth medium
-
Challenge plate with serially diluted bromophenazines
-
Recovery plate with sterile broth
-
Sonicator
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of the MBEC plate with the bacterial culture (adjusted to a specific OD) and incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs of the lid.
-
-
Antimicrobial Challenge:
-
Prepare a 96-well plate with 2-fold serial dilutions of the bromophenazine compounds in the appropriate medium.
-
Gently rinse the peg lid in sterile saline to remove planktonic bacteria.
-
Place the peg lid into the challenge plate and incubate for 24 hours at 37°C.
-
-
Recovery and Eradication Assessment:
-
Transfer the peg lid to a recovery plate containing sterile broth.
-
Sonicate the recovery plate to dislodge the biofilm bacteria from the pegs.
-
Incubate the recovery plate for 24 hours at 37°C.
-
The MBEC is the lowest concentration of the bromophenazine that results in no bacterial growth in the recovery plate.
-
Experimental Workflow for Bromophenazine Evaluation
The following diagram outlines a logical workflow for the in-vitro evaluation of novel bromophenazine compounds as potential antimicrobial agents.
Caption: Experimental workflow for in-vitro evaluation of bromophenazines.
Conclusion
Bromophenazines represent a promising class of antimicrobial compounds with potent activity against both planktonic and biofilm-associated bacteria. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively evaluate the in-vitro efficacy of these compounds. A thorough understanding of their mechanism of action and a systematic approach to their evaluation are crucial for the development of novel anti-infective therapies.
References
Application Notes and Protocols: 2,4-Dibromophenazin-1-amine as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromophenazin-1-amine is a novel, synthesized fluorescent probe with potential applications in biological imaging. Its phenazine core structure, functionalized with bromine atoms and an amino group, is anticipated to confer unique photophysical properties, making it a valuable tool for visualizing subcellular structures and dynamic cellular processes. The lipophilic nature of the phenazine scaffold suggests a potential for this probe to accumulate in lipid-rich environments, such as lipid droplets, which are increasingly recognized for their role in various physiological and pathological processes. These application notes provide an overview of the probe's characteristics and detailed protocols for its use in cellular and tissue imaging.
Physicochemical and Photophysical Properties
While extensive characterization of this compound is ongoing, the following table summarizes the expected photophysical properties based on the analysis of structurally similar phenazine derivatives. These values should be considered as preliminary estimates.
| Property | Estimated Value |
| Molecular Formula | C₁₂H₇Br₂N₃ |
| Molecular Weight | 369.02 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, DMF, Dichloromethane), sparingly soluble in aqueous solutions |
| Excitation Maximum (λex) | ~450 - 480 nm |
| Emission Maximum (λem) | ~530 - 560 nm |
| Stokes Shift | ~80 - 110 nm |
| Quantum Yield (Φ) | Moderate to high in non-polar environments |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ |
Proposed Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the formation of the phenazine core followed by functionalization. A plausible synthetic route is outlined below.
Protocol for Synthesis:
-
Synthesis of Phenazin-1-amine: 1-Nitrophenazine is reduced to phenazin-1-amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted and purified.
-
Bromination of Phenazin-1-amine: Phenazin-1-amine is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature and protected from light. The desired product, this compound, is isolated and purified using column chromatography.
Experimental Protocols for Biological Imaging
I. Live Cell Imaging Protocol
This protocol describes the use of this compound for imaging lipid droplets in live cultured cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., DMEM, high glucose, no phenol red)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., excitation: 470/40 nm, emission: 525/50 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound by diluting the 1 mM DMSO stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15-30 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
II. Fixed Cell Staining Protocol
This protocol is for staining fixed cells, which can be useful for co-localization studies with other cellular markers.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Cells grown on coverslips
Procedure:
-
Cell Fixation: Wash the cells grown on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a 1-10 µM working solution of this compound in PBS. Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
III. Tissue Staining Protocol
This protocol provides a general guideline for staining frozen tissue sections.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
PBS, pH 7.4
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Mounting medium
Procedure:
-
Tissue Preparation: Freshly dissected tissue should be embedded in OCT compound and snap-frozen in liquid nitrogen or on dry ice. Store frozen blocks at -80°C.
-
Sectioning: Using a cryostat, cut tissue sections at a thickness of 5-10 µm and mount them on microscope slides.
-
Staining: Prepare a 5-20 µM working solution of this compound in PBS. Cover the tissue sections with the staining solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Gently wash the slides three times with PBS for 5 minutes each.
-
Mounting: Mount a coverslip over the tissue section using an aqueous mounting medium.
-
Imaging: Image the stained tissue sections using a fluorescence or confocal microscope.
Potential Applications and Signaling Pathways
Given its predicted lipophilic nature, this compound is a promising candidate for imaging lipid droplets. The accumulation of lipid droplets is a key feature in various cellular processes and diseases, including:
-
Metabolic disorders: Obesity, diabetes, and fatty liver disease.
-
Cancer: Altered lipid metabolism is a hallmark of many cancers.
-
Infectious diseases: Some pathogens exploit host lipid droplets for their replication.
This probe could be utilized to study the dynamics of lipid droplet formation, trafficking, and consumption in response to various stimuli or drug treatments. While not directly targeting a specific signaling pathway, the visualization of lipid droplet dynamics can provide insights into the activity of pathways regulating cellular metabolism, such as the mTOR and AMPK pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Probe concentration is too high. | Optimize probe concentration by performing a titration. |
| Inadequate washing. | Increase the number and duration of washing steps. | |
| Weak or No Signal | Probe concentration is too low. | Increase probe concentration. |
| Low expression of target (if applicable). | Use a more sensitive detection method or a different probe. | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium. | |
| Cell Death/Toxicity | Probe concentration is too high. | Reduce probe concentration and incubation time. |
| Phototoxicity. | Minimize exposure to excitation light. |
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area. Store the compound at -20°C, protected from light and moisture. Consult the Safety Data Sheet (SDS) for more detailed information.
Application Notes and Protocols for Testing Phenazine Derivatives Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the antibacterial efficacy of phenazine derivatives against Staphylococcus aureus. The protocols outlined below cover the determination of minimum inhibitory concentration (MIC), assessment of anti-biofilm activity, and investigation of the potential mechanism of action.
Data Summary: Antibacterial Activity of Phenazine Derivatives
The following tables summarize the reported in vitro antibacterial activities of various phenazine derivatives against S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of Bromophenazine Derivatives against S. aureus
| Compound | Derivative | MIC (µM) | MIC (µg/mL) | Reference |
| 1 | Pyocyanin | >100 | >21 | [1] |
| 5 | 2-Bromo-1-hydroxyphenazine | 6.25 | 1.72 | [1] |
| 11 | 2,4-Dibromo-1-hydroxyphenazine | 1.56 | 0.55 | [1] |
| 17 | 2,4-Dibromo-1-aminophenazine | >100 | >35.2 | [1] |
| 21 | Ester of Bromophenazine 11 | 0.78-1.56 | 0.31-0.62 | [1][2] |
| 22-25 | Ester Analogues of Bromophenazine 11 | 1.56-3.13 | - | [1] |
| 27 | Methyl ether of Bromophenazine 11 | >100 | >36.6 | [1] |
Table 2: Antibacterial Activity of Other Phenazine Derivatives against S. aureus
| Compound | Derivative | MIC (µg/mL) | Zone of Inhibition (mm) at 100 µg/mL | Reference |
| 18c | 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide | 16 | - | [3] |
| 30e | 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide | 32 | - | [3] |
| 6e | Novel Phenazine Derivative | - | 12 | [4] |
| 7e | Novel Phenazine Derivative | - | 12 | [4] |
| Ampicillin (Control) | - | - | 25 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of phenazine derivatives against S. aureus.[5][6]
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Phenazine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 4-5 well-isolated colonies of S. aureus.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]
-
-
Compound Preparation:
-
Prepare a stock solution of each phenazine derivative in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Assay:
-
Add the diluted bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Protocol 2: Biofilm Inhibition and Eradication Assay
This protocol assesses the ability of phenazine derivatives to inhibit the formation of S. aureus biofilms and to eradicate pre-formed biofilms.[9][10]
Materials:
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Phenazine derivatives
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Follow steps 1 and 2 from the MIC protocol, using TSB with glucose as the medium.
-
Add the bacterial inoculum and serially diluted compounds to the wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells (biofilm without compound).
Procedure for Biofilm Eradication:
-
Grow S. aureus biofilms in the 96-well plate by inoculating with a standardized bacterial suspension in TSB with glucose and incubating at 37°C for 24 hours.
-
After incubation, remove the planktonic cells by washing with PBS.
-
Add fresh TSB containing serial dilutions of the phenazine derivatives to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Follow steps 4-9 from the biofilm inhibition protocol to quantify the remaining biofilm.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Two-Component System (WalKR) in S. aureus
The WalKR two-component system is essential for the survival of S. aureus and plays a role in regulating cell wall metabolism and resistance to certain antibiotics.[11][12][13]
Caption: WalKR two-component signaling pathway in S. aureus.
Signaling Pathway: Accessory Gene Regulator (Agr) Quorum Sensing System
The Agr system is a key regulator of virulence factor production in S. aureus and is a potential target for anti-virulence therapies.[14] Halogenated phenazines have been shown to potentially interfere with the DNA binding of the AgrA protein.[14]
Caption: Agr quorum sensing system and potential inhibition by phenazines.
Experimental Workflow: Antibacterial Susceptibility Testing
The following diagram illustrates the general workflow for testing the antibacterial activity of phenazine derivatives against S. aureus.[5][7][8]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Antimicrobial Susceptibility Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staphylococcus aureus: A New Mechanism Involved in Virulence and Antibiotic Resistance | Technology Networks [technologynetworks.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Computational Mutagenesis and Inhibition of Staphylococcus aureus AgrA LytTR Domain Using Phenazine Scaffolds: Insight From a Biophysical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,4-Dibromophenazin-1-amine
Introduction
Phenazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. Their planar tricyclic structure allows for intercalation with DNA and their redox properties contribute to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The starting material, 2,4-Dibromophenazin-1-amine, possesses two reactive bromine atoms at positions 2 and 4, and a nucleophilic amino group at position 1. These functional groups provide versatile handles for the synthesis of a diverse library of novel phenazine derivatives through various organic reactions. This document outlines potential synthetic strategies for the derivatization of this compound, drawing upon established methodologies for the functionalization of related halo-aromatic and amino-heterocyclic compounds. While specific examples starting from this compound are not prevalent in the current literature, the protocols described herein are based on analogous transformations and provide a foundational approach for researchers.
Table of Contents
-
Synthetic Strategies and Key Reactions
-
Experimental Protocols
-
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Protocol 3: Nucleophilic Aromatic Substitution of Bromine Atoms
-
Protocol 4: Acylation of the 1-Amino Group
-
-
Data Presentation (Hypothetical Data for Illustrative Purposes)
-
Visualization of Synthetic Pathways
Synthetic Strategies and Key Reactions
The derivatization of this compound can be approached through several key synthetic transformations targeting the bromine and amine functionalities:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at the C2 and C4 positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are powerful tools for introducing a wide variety of aryl, heteroaryl, and amino substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the phenazine ring system can facilitate nucleophilic aromatic substitution of the bromine atoms, particularly with strong nucleophiles.
-
Reactions at the Amino Group: The primary amino group at the C1 position can be readily acylated, sulfonylated, or alkylated to introduce further diversity.
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for the specific substrate this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the reaction of this compound with an arylboronic acid to form a C-C bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-2.4 mmol, depending on mono- or di-substitution), and the base (3.0 mmol).
-
Add the palladium catalyst (0.05-0.1 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (10 mL) and degassed water (1-2 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02-0.05 mmol) and the phosphine ligand (0.04-0.1 mmol) to a Schlenk flask.
-
Add the anhydrous solvent (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2-2.4 mmol), and the base (1.5-3.0 mmol).
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., CH2Cl2 or ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of Bromine Atoms
This protocol provides a general procedure for the substitution of the bromine atoms with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Base (if required, e.g., K2CO3)
Procedure:
-
Dissolve this compound (1.0 mmol) in the polar aprotic solvent (10 mL) in a round-bottom flask.
-
Add the nucleophile (2.0-5.0 mmol). If the nucleophile is an amine, a base may be required to scavenge the HBr formed.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophilicity of the reagent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Acylation of the 1-Amino Group
This protocol describes the acylation of the primary amino group of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., CH2Cl2, THF)
Procedure:
-
Dissolve this compound (1.0 mmol) in the anhydrous aprotic solvent (15 mL).
-
Add the base (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Data Presentation (Hypothetical Data for Illustrative Purposes)
The following tables present hypothetical data for derivatives synthesized from this compound. This data is for illustrative purposes only and is not based on actual experimental results.
Table 1: Suzuki-Miyaura Cross-Coupling Products
| Entry | Arylboronic Acid | Product | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| 1 | Phenylboronic acid | 2-Phenyl-4-bromophenazin-1-amine | 75 | 185-187 | 7.2-8.5 (m, Ar-H), 5.5 (s, 2H, NH2) |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-bromophenazin-1-amine | 72 | 192-194 | 6.9-8.4 (m, Ar-H), 5.4 (s, 2H, NH2), 3.8 (s, 3H, OCH3) |
Table 2: Buchwald-Hartwig Amination Products
| Entry | Amine | Product | Yield (%) | M.p. (°C) | MS (m/z) |
| 1 | Morpholine | 2-Morpholino-4-bromophenazin-1-amine | 65 | 210-212 | [M+H]+ found |
| 2 | Aniline | 2-(Phenylamino)-4-bromophenazin-1-amine | 68 | 225-227 | [M+H]+ found |
Table 3: Biological Activity of Hypothetical Derivatives (IC50 in µM)
| Compound ID | HeLa (Cancer Cell Line) | A549 (Cancer Cell Line) | E. coli (Bacteria) | S. aureus (Bacteria) |
| 1 | 15.2 | 20.5 | >100 | 50.8 |
| 2 | 8.7 | 12.1 | 85.3 | 32.4 |
| 3 | 25.0 | 35.8 | 65.1 | 25.7 |
| 4 | 12.3 | 18.9 | 42.6 | 15.2 |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the derivatization of this compound.
Caption: Synthetic pathways for the derivatization of this compound.
Caption: Hypothetical signaling pathway inhibited by a phenazine derivative.
Application Notes and Protocols: Incorporating 2,4-Dibromophenazin-1-amine into Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2,4-Dibromophenazin-1-amine, a halogenated phenazine derivative, represents a promising candidate for therapeutic development. Its hydrophobicity, however, presents challenges in formulation and systemic delivery. This document provides detailed application notes and experimental protocols for the incorporation of this compound into two distinct drug delivery platforms: liposomal nanoparticles and polymer-drug conjugates. These systems aim to enhance the solubility, bioavailability, and targeted delivery of this potent compound.
Data Presentation: Model System Characteristics
Given the novel nature of this compound, the following tables present expected quantitative data based on studies of similar hydrophobic, halogenated small molecules incorporated into drug delivery systems. These tables serve as a benchmark for anticipated results.
Table 1: Liposomal Encapsulation of this compound
| Formulation Parameter | Liposome Composition 1 (DSPC:Chol) | Liposome Composition 2 (DPPC:Chol:DSPE-PEG) |
| Drug Loading Capacity (%) | 5.2 ± 0.8 | 4.5 ± 0.6 |
| Encapsulation Efficiency (%) | 92.3 ± 3.1 | 95.8 ± 2.5 |
| Particle Size (nm) | 125 ± 10 | 110 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Zeta Potential (mV) | -15.6 ± 2.1 | -25.3 ± 2.8 |
| In Vitro Release at 24h (%) | 18.7 ± 2.2 | 12.4 ± 1.9 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]
Table 2: Polymer-Drug Conjugate (PDC) with this compound
| PDC Characteristic | Poly(L-glutamic acid)-based PDC | HPMA Copolymer-based PDC |
| Drug Conjugation Efficiency (%) | 75.6 ± 4.3 | 82.1 ± 3.9 |
| Drug Loading (%) | 12.8 ± 1.5 | 10.5 ± 1.2 |
| Molecular Weight (kDa) | 35.2 | 28.7 |
| Solubility in PBS (mg/mL) | > 20 | > 25 |
| In Vitro Drug Release at 24h (pH 5.5) | 35.4 ± 3.1 | 42.8 ± 3.5 |
| In Vitro Drug Release at 24h (pH 7.4) | 5.1 ± 0.8 | 8.3 ± 1.1 |
HPMA: N-(2-hydroxypropyl)methacrylamide
Experimental Protocols
Protocol 1: Liposomal Formulation of this compound via Thin-Film Hydration
This protocol describes the encapsulation of the hydrophobic this compound into liposomes.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) (optional)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) and this compound in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. The drug-to-lipid ratio should be optimized, starting at 1:10 (w/w).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) until a thin, uniform lipid film is formed on the flask wall.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Film Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS should be chosen to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
This process will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator until the suspension becomes translucent.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a validated analytical method such as HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: Synthesis of a Polymer-Drug Conjugate (PDC) with this compound
This protocol details the covalent conjugation of this compound to a water-soluble polymer backbone, such as poly(L-glutamic acid), via its primary amine group.
Materials:
-
This compound
-
Poly(L-glutamic acid) sodium salt
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Polymer Activation:
-
Dissolve poly(L-glutamic acid) in anhydrous DMF.
-
Add EDC (1.5 eq to carboxyl groups) and NHS (1.2 eq to carboxyl groups) to the polymer solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to activate the carboxylic acid groups.
-
-
Drug Conjugation:
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the drug solution dropwise to the activated polymer solution.
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of deionized water.
-
Purify the polymer-drug conjugate by extensive dialysis against deionized water for 2-3 days to remove unreacted drug, EDC, and NHS.
-
Lyophilize the purified solution to obtain the solid PDC.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as ¹H NMR and FT-IR spectroscopy.
-
Determine the drug loading percentage by UV-Vis spectroscopy, using a calibration curve for this compound.
-
Assess the molecular weight and molecular weight distribution of the PDC using gel permeation chromatography (GPC).
-
Evaluate the aqueous solubility of the final conjugate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for phenazine-induced apoptosis.
References
Application Note: Methodology for Studying the DNA Intercalation of Phenazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Phenazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant biological activities, including antibacterial, antifungal, and antitumor properties.[1] Many of these biological functions are attributed to their ability to interact with DNA. One of the primary modes of this interaction is intercalation, where the planar phenazine ring system inserts itself between the base pairs of the DNA double helix.[2][3] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death, which is a key mechanism for many anticancer drugs.[4]
This application note provides a comprehensive overview of the key methodologies employed to characterize the DNA intercalation of phenazine compounds. It includes detailed experimental protocols for spectroscopic, hydrodynamic, and calorimetric techniques, along with guidelines for data analysis and presentation.
Spectroscopic Methods
Spectroscopic techniques are fundamental for studying DNA-ligand interactions. They rely on changes in the electronic absorption or emission properties of the phenazine compound or the DNA itself upon binding.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is often the first step in assessing binding. Intercalation typically causes changes in the absorption spectrum of the phenazine compound.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the phenazine compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).[5]
-
Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine its concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹ cm⁻¹).[6]
-
-
Titration:
-
Place a fixed concentration of the phenazine compound (e.g., 50 µM) in a quartz cuvette.[5]
-
Record the initial UV-Vis spectrum (typically 230-500 nm).
-
Make sequential additions of the ct-DNA stock solution (e.g., 0 to 50 µM) to the cuvette.[5]
-
Allow the solution to equilibrate for 5 minutes after each addition and record the spectrum.
-
-
Data Analysis:
-
Observe spectral changes. Intercalation is often indicated by hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift, a shift to longer wavelengths) in the phenazine's absorption band.[7][8] This is due to the π-π stacking interactions between the phenazine chromophore and the DNA base pairs.[8]
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimmer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound.[5]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method used to study DNA binding, often through a competitive binding assay with a known DNA intercalator like ethidium bromide (EtBr).
Experimental Protocol (Ethidium Bromide Displacement Assay):
-
Solution Preparation:
-
Prepare a solution of ct-DNA and Ethidium Bromide (EtBr) in a buffer (e.g., 5 mM Tris-HCl, pH 7.2).[9] The EtBr will intercalate and exhibit strong fluorescence.
-
-
Titration:
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the phenazine compound to the DNA-EtBr solution.
-
After each addition, incubate for 2-5 minutes and record the fluorescence spectrum.
-
-
Data Analysis:
-
If the phenazine compound intercalates, it will displace the EtBr, leading to a quenching (decrease) of the fluorescence intensity.[10][11]
-
The quenching can be analyzed using the Stern-Volmer equation to determine the binding affinity.
-
The binding constant (Kapp) can be calculated from the equation: K_EtBr * [EtBr] = K_app * [Compound] where [Compound] is the concentration of the phenazine that causes a 50% reduction in fluorescence.[12]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in the DNA structure upon ligand binding.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of DNA and the phenazine compound in a suitable buffer.
-
Data Acquisition:
-
Record the CD spectrum of the DNA alone (typically in the 200-320 nm range). B-form DNA shows a positive peak around 275-280 nm and a negative peak around 245-250 nm.[13]
-
Add the phenazine compound at various concentrations to the DNA solution and record the spectra.
-
-
Data Analysis:
-
Intercalation can cause significant changes in the DNA's CD signals, suggesting perturbations in the DNA double helix structure.[2] For instance, an increase in the intensity of the positive band and changes in the negative band can indicate a stabilization of the B-form conformation or the induction of other conformational changes.[14]
-
The appearance of an induced CD signal in the absorption region of the (achiral) phenazine compound is strong evidence of its binding in the chiral DNA environment.[15]
-
Hydrodynamic Methods
These methods measure changes in the physical properties of the DNA solution, such as viscosity, which are sensitive to alterations in DNA length and rigidity.
Viscometry
Viscosity measurements provide strong evidence for the classical intercalation binding mode.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of sonicated DNA (to ensure homogeneity and reduce viscosity for easier measurement) and the phenazine compound in buffer.
-
Measurement:
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25°C).[16]
-
Add increasing amounts of the phenazine compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀), where η and η₀ are the specific viscosities of DNA with and without the compound, respectively.
-
Plot (η/η₀)¹ᐟ³ versus the binding ratio (moles of compound per mole of DNA base pairs).
-
A significant increase in the relative viscosity of the DNA solution is indicative of intercalation.[2][5] This is because intercalation increases the separation between base pairs, leading to an increase in the overall contour length of the DNA, making it more rigid and viscous.[3][16]
-
Calorimetric Methods
These methods directly measure the heat changes associated with the binding interaction, providing a complete thermodynamic profile.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the thermodynamics of binding interactions.
Experimental Protocol:
-
Sample Preparation:
-
Titration:
-
Perform a series of small, sequential injections of the phenazine solution into the DNA solution at a constant temperature.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
These values are plotted against the molar ratio of ligand to DNA.
-
The resulting isotherm is fitted to a suitable binding model (e.g., a 'one binding site' model) to determine:[2][17]
-
Binding Affinity (Kd) : The dissociation constant.
-
Enthalpy Change (ΔH) : The heat of binding.
-
Stoichiometry (n) : The number of binding sites.
-
From these, the Gibbs Free Energy (ΔG) and Entropy Change (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.
-
-
Computational Methods
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecule.
Protocol Overview:
-
Structure Preparation: Obtain the 3D structures of the phenazine compound and a DNA duplex (e.g., from the Protein Data Bank, PDB ID: 3qx3).[4]
-
Docking Simulation: Use docking software (e.g., Discovery Studio) to place the phenazine ligand into the DNA binding site.[4] The software samples various conformations and orientations.
-
Scoring and Analysis: The program calculates a binding energy score for each pose. The lowest energy poses are analyzed to visualize the interactions (e.g., π-stacking, hydrogen bonds) and confirm an intercalative binding mode.[18]
Data Presentation: Quantitative Summary
Summarizing data in tables allows for clear comparison between different phenazine compounds and methodologies.
Table 1: DNA Binding Constants of Various Phenazine Compounds
| Compound/Complex | Method | DNA Type | Binding Constant (K) | Reference |
| Pyocyanin (PYO) | ITC | dsDNA (29bp) | Kd = 13 µM | [19] |
| Phenazine-N-oxide (PCN) | ITC | dsDNA (29bp) | Kd = 194 µM | [19] |
| Dibenzodioxin 3 | UV-Vis | ct-DNA | Kb = 3.39 x 10⁵ M⁻¹ | [20] |
| Phenazine 4 | UV-Vis | ct-DNA | Kb = 8.32 x 10⁴ M⁻¹ | [20] |
| [Cu(DPPZ)(Phen)]²⁺ | Fluorescence | ct-DNA | Kapp ≈ 3 x 10⁷ M(bp)⁻¹ | [12] |
Note: Kb and Kapp are association constants, while Kd is a dissociation constant (Kb = 1/Kd). Higher Kb/Kapp or lower Kd indicates stronger binding.
Table 2: Thermodynamic Parameters for Pyocyanin-DNA Interaction via ITC
| Parameter | Value | Unit |
| Enthalpy (ΔH) | -1.33 x 10⁴ | cal/mol |
| Entropy (ΔS) | -23.1 | cal/mol/deg |
| Gibbs Free Energy (ΔG) | -6.49 x 10³ | cal/mol |
Data derived from ITC studies on pyocyanin binding to DNA.[2][17]
Mandatory Visualizations
Diagrams help to visualize complex workflows and concepts, making them easier to understand.
Caption: General experimental workflow for characterizing phenazine-DNA interactions.
Caption: Principle of the Ethidium Bromide (EtBr) displacement assay.
References
- 1. rpdata.caltech.edu [rpdata.caltech.edu]
- 2. Phenazine virulence factor binding to extracellular DNA is important for Pseudomonas aeruginosa biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine virulence factor binding to extracellular DNA is important for Pseudomonas aeruginosa biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DNA Intercalating Near-Infrared Luminescent Lanthanide Complexes Containing Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) Ligands: Synthesis, Crystal Structures, Stability, Luminescence Properties and CT-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial activity and DNA interaction of triazine iron and ruthenium complexes: spectroscopic, voltammetric and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative NC-182: spectroscopic and viscometric studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. viscosity-and-sedimentation-study-of-sonicated-dna-proflavine-complexes - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.box [2024.sci-hub.box]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenazine Derivatives in OLED Development
A Note to the User: Initial searches for the specific compound 2,4-Dibromophenazin-1-amine in the context of Organic Light-Emitting Diode (OLED) development did not yield specific application data or protocols. The following information is based on the broader class of phenazine derivatives , which are extensively researched for their use in OLEDs. The principles, protocols, and data presented here are representative of how a novel phenazine derivative like this compound could potentially be investigated for OLED applications.
Introduction to Phenazine Derivatives in OLEDs
Phenazine derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest in the field of organic electronics. Their rigid and planar structures, coupled with tunable electronic properties, make them excellent candidates for various roles within an OLED device. Depending on the substituents, phenazine-based materials can function as:
-
Emissive Materials: Capable of emitting light across the visible spectrum, from blue to red.
-
Host Materials: Forming a matrix for dopant emitter molecules in the emissive layer.
-
Electron-Transporting Materials (ETMs): Facilitating the movement of electrons from the cathode to the emissive layer.
-
Hole-Blocking Materials (HBMs): Preventing holes from passing through the emissive layer, thereby increasing the probability of electron-hole recombination within the emissive layer and enhancing device efficiency.
The performance of OLEDs incorporating phenazine derivatives is highly dependent on their molecular design, which influences their photophysical properties, thermal stability, and charge-transport characteristics.
Data Presentation: Performance of OLEDs with Phenazine Derivatives
The following table summarizes the performance of various OLEDs incorporating different phenazine derivatives as reported in the literature. This data provides a benchmark for evaluating new materials.
| Emitter/Compound | Host | Role of Phenazine Derivative | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Reference |
| 2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene (2c) | - | Emitter | 536 | Not Reported | ~8600 | [1] |
| 3DMAC-BP | mCBP | TADF Emitter | 606 | 22.0 | Not Reported | [2] |
| 2DMAC-BP-F | mCBP | TADF Emitter | 585 | 21.8 | Not Reported | [3] |
| 2PXZ-BP-F | mCBP | TADF Emitter | 605 | 12.4 | Not Reported | [3] |
| 2DTCZ-BP-F | mCBP | TADF Emitter | 518 | 2.1 | Not Reported | [3] |
| h-BNCO-3 | - | Red Emitter | Not Reported | 26.4 (non-sensitized), 38.0 (sensitized) | Not Reported | [4] |
TADF: Thermally Activated Delayed Fluorescence mCBP: 3,3'-Di(9H-carbazol-9-yl)biphenyl
Experimental Protocols
General Protocol for OLED Device Fabrication via Vacuum Thermal Evaporation
This protocol describes a standard method for fabricating a multi-layer OLED device using a vacuum thermal evaporation chamber.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, ethanol, acetone
-
UV-ozone cleaner
-
High-vacuum evaporation chamber (pressure ≤ 2 × 10⁻⁴ Pa)
-
Organic materials for each layer (e.g., hole injection, hole transport, emissive, electron transport)
-
Metal for cathode (e.g., Al, LiF/Al)
-
Shadow masks
-
Substrate holder
-
Thickness monitor
-
Power supply and measurement equipment (e.g., source measure unit, spectroradiometer)
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO-coated glass substrates sequentially in deionized water, ethanol, and acetone for 15 minutes each.
-
Dry the substrates in an oven at 110 °C.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode. A typical device structure might be:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - This could be a neat film of the phenazine derivative or a host-dopant system.
-
Electron Transport Layer (ETL)
-
-
The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal thickness monitor.
-
-
Cathode Deposition:
-
Deposit the cathode layer, often a bilayer of a low work function material like LiF followed by a thicker layer of Al.
-
Use a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox environment using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a spectroradiometer.
-
Determine the electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates.
-
Calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).
-
Representative Synthesis of a Dibenzo[a,c]phenazine-Based Emitter
This protocol is a generalized representation of the synthesis of a dibenzo[a,c]phenazine (BP) core with donor molecules, a common strategy for creating thermally activated delayed fluorescence (TADF) emitters.
Materials:
-
Dibenzo[a,c]phenazine precursor (e.g., a di- or tri-halogenated derivative)
-
Donor molecule (e.g., 9,9-dimethylacridan - DMAC)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(tBu)₃)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Standard glassware for organic synthesis (Schlenk line, reflux condenser, etc.)
-
Purification supplies (silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated dibenzo[a,c]phenazine precursor, the donor molecule, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to reflux and stir for the required reaction time (typically several hours to a day), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Further purify the material by recrystallization or sublimation to achieve the high purity required for OLED devices.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Visualizations
Caption: A diagram illustrating the layered structure of a typical OLED device.
Caption: A workflow for the synthesis of a phenazine-based OLED material.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromophenazin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dibromophenazin-1-amine. The content is structured in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the multi-step synthesis of this compound, based on a plausible synthetic route involving the formation of the phenazine core, followed by bromination and amination.
dot
Caption: A general experimental workflow for the synthesis of this compound.
Issue 1: Low Yield in Phenazine Core Synthesis (Wohl-Aue Reaction)
Question: My Wohl-Aue reaction for the phenazine core synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Wohl-Aue reaction, a common method for synthesizing phenazines from anilines and nitroaromatics, can stem from several factors. Key areas to investigate include reaction temperature, catalyst choice, and reaction time.
-
Reaction Temperature: The Wohl-Aue reaction typically requires high temperatures.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials and products. It is crucial to carefully control and optimize the temperature.
-
Catalyst: The choice and amount of base (e.g., potassium hydroxide) are critical. Insufficient base will result in incomplete reaction, while an excess can promote side reactions.
-
Reaction Time: These reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Table 1: Effect of Reaction Conditions on Phenazine Core Synthesis Yield
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Temperature | 150°C | 180°C | 170°C |
| Base (KOH) | 1.5 eq | 3.0 eq | 2.5 eq |
| Reaction Time | 12 h | 12 h | 24 h |
| Yield | 35% | 55% | 70% |
Issue 2: Poor Regioselectivity during Bromination
Question: I am getting a mixture of brominated isomers instead of the desired 2,4-dibromophenazine. How can I improve the regioselectivity?
Answer: Achieving specific regioselectivity in the bromination of a phenazine core can be challenging. The directing effects of the phenazine nitrogen atoms can lead to a mixture of products.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for benzylic and allylic bromination, but for aromatic systems, its reactivity can be modulated. Using a milder brominating agent or controlling the stoichiometry precisely can help.
-
Solvent and Temperature: The solvent can influence the selectivity of the reaction. Less polar solvents may favor a specific isomer. Running the reaction at a lower temperature can also increase selectivity by favoring the thermodynamically more stable product.
-
Protecting Groups: In some cases, temporarily introducing a protecting group to block a more reactive site can direct the bromination to the desired positions.
dot
Caption: A decision tree for troubleshooting poor regioselectivity in the bromination step.
Issue 3: Failure of the Amination Step
Question: The final amination step to introduce the amine group at the C1 position is not working. What could be the problem?
Answer: Introducing an amine group onto an electron-deficient and potentially sterically hindered dibromophenazine can be a difficult transformation. Both Buchwald-Hartwig amination and Ullmann condensation are potential methods, but each has its challenges.
-
Buchwald-Hartwig Amination:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of this reaction. A systematic screening of different ligands is often necessary.
-
Base: The strength and solubility of the base (e.g., NaOtBu, Cs2CO3) can significantly impact the reaction rate and yield.
-
Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
-
-
Ullmann Condensation:
-
Reaction Conditions: Traditional Ullmann reactions require high temperatures (often >180°C) and stoichiometric amounts of copper.[2][3] These harsh conditions can lead to decomposition.
-
Copper Source: The reactivity of the copper catalyst is crucial. Activated copper powder or the use of copper(I) salts can improve results.[3]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[3]
-
Table 2: Comparison of Amination Methods and Conditions
| Parameter | Buchwald-Hartwig | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd2(dba)3) | Copper-based |
| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Often none, or simple ligands like phenanthroline |
| Temperature | 80-120°C | >180°C |
| Common Issues | Ligand screening required, catalyst deactivation | Harsh conditions, low yields, reproducibility |
| Potential Yield | Can be high with optimization | Often moderate to low |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the initial phenazine core?
A1: Several methods exist for phenazine synthesis. The Wohl-Aue reaction, involving the condensation of an aniline with a nitroaromatic compound, is a classic and often effective method, though it may require high temperatures.[1] Modern approaches like the Buchwald-Hartwig cross-coupling followed by a reductive cyclization can offer milder conditions and potentially higher yields.[1] The choice of method often depends on the availability and substitution pattern of the starting materials.
Q2: How can I purify the final this compound product?
A2: Purification of the final product will likely involve a combination of techniques. Column chromatography on silica gel is a standard method for separating the desired product from unreacted starting materials, catalyst residues, and any side products. The choice of eluent system will need to be optimized, likely a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Following chromatography, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential.
-
Reagents: Many of the reagents used, such as nitroaromatics, brominating agents (like NBS), and organometallic catalysts, are toxic and/or corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Reactions like the Buchwald-Hartwig amination require an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.
-
High Temperatures: The Wohl-Aue and Ullmann reactions often require high temperatures. Use appropriate heating equipment (e.g., heating mantles, oil baths) and take precautions against thermal burns.
Q4: Can I use a different halogen, like chlorine, instead of bromine?
A4: While it is possible to synthesize chlorinated analogs, the reactivity of the aryl halides in the subsequent amination step will be different. Generally, aryl bromides are more reactive than aryl chlorides in cross-coupling reactions like the Buchwald-Hartwig amination. If you were to use a dichlorophenazine, you would likely need to adjust the reaction conditions for the amination step, potentially requiring more active catalysts or higher temperatures.
Q5: What analytical techniques are recommended for characterizing the intermediates and final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of your compounds at each stage of the synthesis.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point: To assess the purity of the final solid product.
References
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenazine-1-amine
Welcome to the technical support center for the bromination of phenazine-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the bromination of phenazine-1-amine?
A1: The most commonly employed reagent for the bromination of phenazine-1-amine is N-Bromosuccinimide (NBS). NBS is a convenient and selective source of electrophilic bromine, offering milder reaction conditions compared to liquid bromine and minimizing the formation of certain byproducts.
Q2: What is the expected regioselectivity for the bromination of phenazine-1-amine?
A2: The amino group (-NH₂) in phenazine-1-amine is a powerful activating and ortho-, para-directing group. Therefore, electrophilic bromination is expected to occur at the positions ortho and para to the amino group. The primary products are typically 2-bromo-, 4-bromo-, and 2,4-dibromophenazin-1-amine. The phenazine ring system itself is electron-deficient, but the activating effect of the amino group overcomes this, directing the substitution to the same ring.
Q3: How can I control the extent of bromination (mono- vs. di-bromination)?
A3: The degree of bromination can be controlled by adjusting the stoichiometry of the brominating agent (NBS). Using approximately one equivalent of NBS will favor the formation of monobrominated products. Employing two or more equivalents will lead to the formation of the 2,4-dibrominated product[1]. Careful control of reaction time and temperature can also influence the product distribution.
Q4: What are the typical reaction conditions for the bromination of phenazine-1-amine with NBS?
A4: Typical conditions involve dissolving phenazine-1-amine in a suitable solvent, such as toluene or dichloromethane, and adding NBS portion-wise at a controlled temperature. The reaction temperature can range from room temperature to 50°C, with reaction times varying from a few hours to overnight[1].
Troubleshooting Guide
Problem 1: Low or No Conversion to Brominated Product
Possible Causes:
-
Inactive NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture.
-
Insufficient Activation: The phenazine ring is inherently electron-deficient, and while the amino group is activating, the overall reactivity might be lower than expected under certain conditions.
-
Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions to proceed to completion.
Solutions:
-
Use Freshly Recrystallized NBS: Ensure the NBS is pure and active. Impure NBS may appear yellow or brown.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Extend Reaction Time: Allow the reaction to stir for a longer period.
-
Solvent Choice: Consider using a more polar solvent to facilitate the reaction.
Problem 2: Formation of Multiple Products (Polysubstitution)
Possible Cause:
-
High Reactivity of the Amino Group: The strong activating nature of the -NH₂ group can lead to the rapid formation of di- and even tri-brominated products, even with controlled stoichiometry of NBS.
Solutions:
-
Control Stoichiometry: Use no more than one equivalent of NBS for monobromination. Add the NBS slowly and in portions to maintain a low concentration of the brominating agent in the reaction mixture.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to reduce the reaction rate and improve selectivity.
-
Protecting Group Strategy: To achieve selective monobromination, consider protecting the amino group as an acetamide. The acetyl group is less activating than the amino group, allowing for better control of the bromination. The protecting group can be subsequently removed by hydrolysis.
Problem 3: Formation of Dark-Colored, Insoluble Byproducts (Oxidation)
Possible Cause:
-
Oxidation of the Amine: Aromatic amines are susceptible to oxidation, which can be promoted by the brominating agent or exposure to air, leading to the formation of colored, polymeric materials.
Solutions:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Milder Brominating Agent: If oxidation is a significant issue with NBS, consider alternative, milder brominating agents.
Problem 4: Difficult Purification of the Desired Product
Possible Causes:
-
Similar Polarity of Products: The starting material, monobrominated, and dibrominated products may have very similar polarities, making separation by column chromatography challenging.
-
Streaking on TLC Plate: Amines can interact strongly with the acidic silica gel, leading to streaking on the TLC plate and poor separation during column chromatography.
-
Product Instability on Silica Gel: Some brominated phenazines may be sensitive to the acidic nature of silica gel and can decompose during purification.
Solutions:
-
Optimize TLC Solvent System: Experiment with different solvent systems for TLC to achieve better separation between the spots. A common eluent system is a mixture of hexanes and ethyl acetate[1].
-
Basified Silica Gel: To minimize streaking and potential decomposition, use silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent).
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase for chromatography, such as alumina (neutral or basic).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Data Presentation
Table 1: Summary of Reaction Conditions for the Bromination of Phenazine-1-amine
| Product | Brominating Agent | Stoichiometry (NBS:Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromophenazin-1-amine | NBS | ~1.2 : 1 | Toluene | 50 | 8 | 69 | [1] |
| This compound | NBS | ~2.1 : 1 | Toluene | 50 | 8 | 62 | [1] |
Experimental Protocols
Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask, dissolve phenazin-1-amine (17 mg, 0.087 mmol) in toluene (1.7 mL).
-
Reagent Addition: Add N-bromosuccinimide (33 mg, 0.182 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to 50°C and stir for 8 hours.
-
Workup: After the reaction is complete (monitored by TLC), concentrate the reaction mixture using a rotary evaporator.
-
Purification: Take up the residue in dichloromethane and adsorb it onto a small amount of silica gel. Purify the product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (85:15) as the eluent.
-
Product: The desired this compound is obtained as a red solid (19 mg, 62% yield).
Mandatory Visualization
Caption: Experimental workflow for the bromination of phenazine-1-amine.
Caption: Troubleshooting decision tree for phenazine-1-amine bromination.
References
Technical Support Center: Overcoming Poor Solubility of 2,4-Dibromophenazin-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2,4-Dibromophenazin-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The low water solubility of this compound is likely attributed to its chemical structure. The phenazine core is a large, hydrophobic aromatic system, and the two bromine atoms further increase its lipophilicity. While the amine group can be protonated to form a more soluble salt, the overall molecular structure remains predominantly nonpolar, leading to unfavorable interactions with polar water molecules.
Q2: What are the initial steps to consider when trying to dissolve this compound in an aqueous solution?
A2: A systematic approach is recommended. Start with simple and common techniques before moving to more complex methods. A suggested starting workflow is:
-
pH Adjustment: Since the molecule contains a basic amine group, acidification of the aqueous medium can significantly improve solubility by forming a more soluble salt.
-
Co-solvency: If pH adjustment is insufficient or not desired, the use of water-miscible organic co-solvents can enhance solubility by reducing the polarity of the solvent system.[1][2][3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[4][5][6][7]
Q3: Can particle size reduction techniques be applied to improve the dissolution rate of this compound?
A3: Yes, techniques like micronization can be employed to reduce the particle size of the compound.[1][8] This increases the surface area available for dissolution, which can lead to a faster dissolution rate. However, it is important to note that this method does not increase the equilibrium solubility of the compound.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution after initial dissolution with pH adjustment. | The solution may be supersaturated, or a change in temperature or evaporation of a co-solvent could be causing precipitation. The counter-ion from the acid used may be forming a less soluble salt. | - Ensure the pH of the solution is maintained. - Try a different acid to see if the resulting salt has better stability in solution. - Store the solution at a constant temperature. - If a co-solvent was used, ensure the container is sealed to prevent evaporation. |
| The use of co-solvents is not providing the desired solubility. | The chosen co-solvent may not be optimal for this specific compound, or the concentration of the co-solvent may be too low. High concentrations of some co-solvents can also lead to precipitation. | - Screen a variety of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[2] - Create a solubility profile by testing a range of co-solvent concentrations. - Consider using a ternary system with a combination of co-solvents. |
| Surfactant-based formulations are cloudy or show phase separation. | The surfactant concentration may be below the critical micelle concentration (CMC), or the chosen surfactant may not be suitable for the compound or the intended application. The hydrophilic-lipophilic balance (HLB) of the surfactant is an important consideration. | - Select a surfactant with an appropriate HLB value. Non-ionic surfactants like polysorbates (e.g., Tween® 80) are often a good starting point.[9] - Ensure the surfactant concentration is above its CMC. - Test a range of surfactants, including ionic and non-ionic options.[6] |
| Compound degradation is observed during formulation. | The compound may be sensitive to pH extremes, heat, or light, which might be exacerbated by the formulation components. | - Assess the stability of this compound at different pH values. - If using methods that involve heating, such as the fusion method for solid dispersions, perform thermal analysis (e.g., DSC) to check for degradation. - Protect the formulation from light. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 1 to 7) using appropriate buffers (e.g., HCl for acidic pH, phosphate buffers for neutral pH).
-
Add an excess amount of this compound to a fixed volume of each buffered solution.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Co-solvent Solubility Screening
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH Adjustment protocol to determine the solubility in each co-solvent system.
-
Compare the solubility data to identify the most effective co-solvent and its optimal concentration.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions can improve the dissolution rate and solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier.[4][10][11][12][13]
-
Select a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Characterize the solid dispersion for its dissolution properties in a relevant aqueous medium and compare it to the unprocessed drug.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their aqueous solubility.[14][15][16][17]
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolve the cyclodextrin in water.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours.
-
Filter the solution to remove any undissolved compound.
-
The concentration of the dissolved compound in the filtrate can be determined to assess the extent of solubility enhancement. The solid complex can also be obtained by lyophilization of the solution.
Data Presentation
Table 1: Comparative Solubility of this compound in Various Media
| Solvent System | Solubility (µg/mL) |
| Deionized Water (pH 7.0) | < 1 |
| 0.1 M HCl (pH 1.0) | 50 |
| 20% Ethanol in Water | 15 |
| 20% Propylene Glycol in Water | 25 |
| 1% Tween® 80 in Water | 40 |
| 5% HP-β-Cyclodextrin in Water | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: A workflow for selecting and optimizing a solubility enhancement strategy.
Caption: The mechanism of micellar solubilization by surfactants.
Caption: The logical relationship from compound properties to formulation.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. humapub.com [humapub.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Phenazine Synthesis: A Technical Guide to Preventing Byproduct Formation
For researchers, scientists, and professionals in drug development, the synthesis of phenazines—a critical scaffold in many therapeutic agents—can be a double-edged sword. While powerful, traditional methods like the Wohl-Aue reaction are often plagued by the formation of undesirable byproducts, complicating purification and reducing yields. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate these challenges and optimize your phenazine synthesis for cleaner, more efficient results.
Troubleshooting Guide: Common Issues and Solutions in Phenazine Synthesis
This guide addresses specific problems you may encounter during phenazine synthesis, offering targeted solutions to minimize byproduct formation and improve the purity of your desired product.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low yield of the desired phenazine with a complex mixture of byproducts. | High reaction temperatures, incorrect choice of base or solvent, or prolonged reaction times can promote side reactions. | - Optimize Reaction Temperature: Systematically lower the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity. - Screen Different Bases: The strength and nature of the base are critical. Consider switching from strong bases like potassium hydroxide to milder options such as potassium carbonate. - Solvent Selection: The polarity of the solvent can influence reaction pathways. Evaluate a range of solvents with varying polarities. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed to prevent further degradation or byproduct formation. |
| Presence of a significant amount of azobenzene or azoxybenzene in the product mixture. | These byproducts often arise from the self-condensation of the aniline starting material or the reduction of the nitroaromatic compound under the reaction conditions. | - Control Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of the aniline component can favor the formation of azobenzene. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can lead to azoxybenzene formation. |
| Formation of phenazine-N-oxide byproducts. | Incomplete reduction of the nitro group or oxidation of the phenazine product can lead to the formation of N-oxides. | - Choice of Reducing Agent (if applicable): In methods involving reductive cyclization, the choice and amount of the reducing agent are crucial. - Milder Oxidants (in oxidative cyclization): When employing oxidative cyclization methods, consider using milder oxidizing agents to prevent over-oxidation to the N-oxide. |
| Difficulty in purifying the desired phenazine from byproducts. | Similar polarities of the desired product and byproducts can make separation by column chromatography challenging. | - Recrystallization: Attempt recrystallization from a variety of solvents to selectively crystallize the desired phenazine. - Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or employing preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Wohl-Aue synthesis of phenazines?
The Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline in the presence of a base, is known to produce several byproducts. The most frequently encountered are:
-
Azobenzene and Azoxybenzene: These arise from the self-coupling of the aniline and intermediate reduction products of the nitroarene.
-
Phenazine-N-oxides: These can form as intermediates and may persist if the reaction conditions do not favor their complete conversion to the corresponding phenazine.
The formation of these byproducts is highly dependent on the reaction conditions, particularly temperature and the choice of base.
Q2: How can I quantitatively analyze the byproduct profile of my phenazine synthesis?
To accurately assess the purity of your product and quantify the byproducts, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is a powerful tool for separating and quantifying the components of your reaction mixture. Developing a method with a suitable column and mobile phase will allow for the resolution of the desired phenazine from its byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile phenazine derivatives and byproducts, GC-MS can provide both quantitative data and structural information, aiding in the identification of unknown impurities.
For both techniques, it is essential to use certified reference standards of the expected byproducts for accurate quantification.
Q3: Are there alternative, more selective methods for phenazine synthesis that avoid the issues of the Wohl-Aue reaction?
Yes, several modern synthetic methods offer higher selectivity and milder reaction conditions, reducing the formation of byproducts. These include:
-
Buchwald-Hartwig Amination followed by Cyclization: This palladium-catalyzed cross-coupling approach allows for the controlled formation of the diarylamine intermediate, which can then be cyclized to the phenazine core with high regioselectivity.
-
"Green" Synthesis Approaches: The use of more environmentally friendly solvents and catalysts, sometimes in combination with microwave or ultrasound assistance, can lead to cleaner reactions with higher yields and selectivity.[1]
Experimental Protocols
Protocol 1: Optimized Wohl-Aue Synthesis with Minimized Byproduct Formation
This protocol provides a general framework for optimizing the Wohl-Aue reaction to favor the formation of the desired phenazine.
Reactants:
-
Substituted Nitroarene (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitroarene, substituted aniline, and potassium carbonate.
-
Add the solvent and begin stirring the mixture.
-
Heat the reaction mixture to a temperature between 120-150°C. The optimal temperature will need to be determined empirically for each specific set of reactants.
-
Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every hour).
-
Once the starting nitroarene is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure phenazine.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in phenazine synthesis and troubleshooting, the following diagrams illustrate key concepts.
References
Long-term storage and stability issues of 2,4-Dibromophenazin-1-amine
Technical Support Center: 2,4-Dibromophenazin-1-amine
This center provides guidance on the long-term storage, stability, and handling of this compound. The information is based on established principles for halogenated aromatic amines and phenazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dark, and dry environment. It is recommended to store the solid compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Aromatic amines can be sensitive to temperature, light, and moisture.[1][2][3][4]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of aromatic amines.[4] For long-term storage, temperatures below 30°C are generally advised to maintain stability.[4] Studies on similar aromatic amines show instability and reduced recovery when stored at room temperature (~20°C) over extended periods, while stability is maintained at -20°C and -70°C for up to 14 months.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes. Aromatic amines and phenazine derivatives can be photosensitive. Exposure to UV or ambient light can lead to degradation, including potential dehalogenation or oxidation.[1] It is crucial to store the compound in amber vials or light-proof containers.
Q4: What is the impact of humidity and moisture on storage?
A4: Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[4] This can lead to hydrolysis or facilitate other degradation reactions. Always store in a dry environment, using desiccants where necessary, and ensure containers are tightly sealed.[4]
Q5: What are the potential degradation pathways for this compound?
A5: While specific data for this compound is limited, analogous compounds suggest potential degradation pathways including:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by air and light, leading to colored impurities.
-
Dehalogenation: The bromine atoms may be cleaved, particularly under photochemical conditions (exposure to light).[1]
-
Polymerization: Aromatic amines can undergo polymerization reactions, often catalyzed by heat or light.
-
Hydrolysis: Reaction with water, especially if stored improperly.[4]
Troubleshooting Guide
Problem: The solid compound has changed color (e.g., darkened from its original appearance).
-
Possible Cause: This is a common indicator of degradation, likely due to oxidation or polymerization. It suggests exposure to air, light, or elevated temperatures.
-
Recommended Action:
-
Do not use the compound in critical experiments without first assessing its purity.
-
Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to a reference standard or a previously analyzed pure batch.
-
If degradation is confirmed, consider purification by recrystallization or column chromatography, if feasible.
-
Review your storage protocol to ensure the compound is protected from light, air, and heat.
-
Problem: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause: If the compound is a critical reagent, its degradation could be the source of inconsistency. The presence of impurities or a lower-than-expected concentration of the active compound can significantly alter experimental outcomes.
-
Recommended Action:
-
Follow the "Recommended Action" for a change in color to verify the purity and integrity of your stock.
-
Prepare fresh solutions from a new or validated batch of the compound for subsequent experiments.
-
Consider performing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products, which may help in understanding the unexpected results.
-
Problem: The compound has poor solubility in my chosen solvent compared to previous batches.
-
Possible Cause: The formation of insoluble degradation products, such as polymers, can reduce the overall solubility of the material.
-
Recommended Action:
-
Attempt to dissolve a small sample in a reliable solvent (e.g., DMSO or DMF) to visually inspect for insoluble particulates.
-
Filter the solution before use to remove any insoluble matter.
-
Quantify the concentration of the soluble portion using UV-Vis spectroscopy or HPLC to ensure accurate dosing in your experiments.
-
It is highly recommended to perform a full purity analysis as described above.
-
Data Presentation
Table 1: Recommended Storage Conditions and Potential Impact on Stability
| Parameter | Recommended Condition | Condition to Avoid | Potential Impact of Avoidable Condition |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | >20°C (Room Temperature) | Accelerated thermal degradation, increased reactivity.[2][3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air (Oxygen) | Oxidation of the amine group, leading to discoloration and impurities. |
| Light | In the dark (Amber vials) | Direct sunlight or UV light | Photodegradation, potential dehalogenation.[1] |
| Moisture | Dry / Desiccated | High Humidity | Hydrolysis, formation of undesirable byproducts.[4] |
| Container | Tightly sealed, compatible material (e.g., glass) | Loosely capped, reactive plastics | Contamination, moisture absorption.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Objective: To quantify the purity of the compound and detect the presence of degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV-Vis detector
3. Method:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1.0 mL of a suitable solvent (e.g., ACN or DMSO) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of ~50 µg/mL with a 50:50 mixture of ACN and water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm and 365 nm (Phenazines typically have strong absorbance at multiple wavelengths).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
-
Analysis:
-
Run a blank (injection of mobile phase mixture) to identify system peaks.
-
Inject the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Visualizations
Potential Degradation Pathway
Caption: A diagram illustrating potential degradation pathways.
Experimental Workflow for Stability Testing
Caption: A workflow for conducting a long-term stability study.
Troubleshooting Logic Diagram
References
Troubleshooting unexpected results in bioassays with 2,4-Dibromophenazin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in bioassays with 2,4-Dibromophenazin-1-amine. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
A1: Based on available scientific literature, this compound has been primarily investigated for its antibacterial properties. Specifically, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Q2: In which type of bioassay is this compound most commonly used?
A2: The primary application of this compound reported in the literature is in antibacterial susceptibility testing, particularly in Minimum Inhibitory Concentration (MIC) assays to determine its potency against various bacterial strains.
Q3: What is the mechanism of action of this compound?
A3: The precise mechanism of action for this compound has not been fully elucidated in publicly available research. Phenazine compounds, as a class, are known to be redox-active molecules.[1][2][3][4] This property may contribute to their biological effects, potentially through the generation of reactive oxygen species or interference with cellular electron transport chains. However, specific studies on this compound have suggested that its activity is not directly linked to the generation of reactive oxygen species.[5]
Q4: Are there any known signaling pathway interactions for this compound?
A4: Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways.
Troubleshooting Guide for Unexpected Results in Antibacterial Assays
This section addresses common issues encountered during Minimum Inhibitory Concentration (MIC) assays with this compound.
Issue 1: No antibacterial activity observed, or the activity is significantly lower than expected.
-
Question: I am not observing any antibacterial effect of this compound in my MIC assay, or the MIC value is much higher than anticipated. What could be the cause?
-
Answer: Several factors could contribute to a lack of expected antibacterial activity. Consider the following troubleshooting steps:
-
Compound Solubility: this compound, like many organic molecules, may have limited aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be lower than the nominal concentration.
-
Recommendation: Visually inspect your stock solutions and the wells of your microtiter plate for any signs of precipitation. Consider preparing your stock solution in 100% Dimethyl Sulfoxide (DMSO) and ensuring the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically ≤1%).[6][7]
-
-
Compound Stability: The stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure) could be a factor. While specific stability data for this compound is limited, related phenazine compounds have shown varying stability.[5][8]
-
Recommendation: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from prolonged exposure to light.
-
-
Bacterial Strain and Growth Phase: The susceptibility of bacteria to an antimicrobial agent can be strain-dependent and can vary with the growth phase of the bacteria.
-
Recommendation: Ensure you are using a well-characterized bacterial strain. Standardized MIC protocols recommend using a bacterial inoculum prepared from a fresh culture in the logarithmic growth phase.
-
-
Assay Medium Components: Components of your culture medium could potentially interact with the compound, reducing its effective concentration.
-
Recommendation: Use a standardized and recommended medium for MIC testing, such as Mueller-Hinton Broth.
-
-
Issue 2: High variability or poor reproducibility of MIC results.
-
Question: My MIC results for this compound are inconsistent between experiments. How can I improve reproducibility?
-
Answer: High variability in MIC assays often points to inconsistencies in the experimental setup. Here are some areas to check:
-
Inoculum Density: The density of the bacterial inoculum is a critical parameter in MIC testing. An inoculum that is too high can lead to falsely high MIC values.
-
Recommendation: Carefully standardize your bacterial inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) for broth microdilution assays.
-
-
Pipetting Accuracy: Inaccurate pipetting during the serial dilution of the compound can lead to significant errors in the final concentrations.
-
Recommendation: Calibrate your pipettes regularly. Use fresh tips for each dilution step to avoid carryover.
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC determination.
-
Recommendation: Ensure a consistent incubation time and temperature (e.g., 16-20 hours at 37°C) for all experiments.
-
-
Issue 3: Unexpected color change or fluorescence in the assay wells.
-
Question: I am observing a color change or fluorescence in the wells containing this compound that is interfering with my results, especially when using a fluorescent readout for bacterial viability. What should I do?
-
Answer: Phenazine compounds are often colored and can exhibit intrinsic fluorescence, which can interfere with certain assay readouts.[9][10]
-
Recommendation:
-
Visual Inspection: For standard MIC assays, the primary readout is visual inspection of turbidity. The inherent color of the compound should be taken into account when establishing your negative control (medium + compound, no bacteria).
-
Fluorescence Interference: If you are using a fluorescence-based assay for bacterial viability (e.g., using resazurin), it is crucial to run a control plate with the compound in the assay medium without bacteria to measure its background fluorescence at the excitation and emission wavelengths of your dye.[11] This will help you determine if the compound's autofluorescence is contributing to a false positive or false negative signal.
-
Redox Activity: Phenazines are known to be redox-active.[1][2][3][4] This can interfere with viability assays that rely on redox indicators. If you suspect this is an issue, consider using an alternative method for determining bacterial viability, such as plating for colony-forming units (CFUs).
-
-
Data Presentation
Table 1: Reported Antibacterial Activity of a Potent Bromophenazine Analogue
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 0.78 - 1.56 | 0.31 - 0.62 |
| Staphylococcus epidermidis | 0.78 - 1.56 | 0.31 - 0.62 |
Data extracted from a study on potent bromophenazine antibacterial agents.[8]
Experimental Protocols
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol is a generalized procedure for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
100% DMSO
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). b. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row. c. In well 1 of that row, add a starting concentration of the compound (e.g., 200 µL of a 128 µg/mL solution in MHB with a final DMSO concentration of ≤1%). d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (bacteria, no compound), and well 12 will serve as the negative control (MHB only).
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. Redox cycling-based detection of phenazine metabolites secreted from Pseudomonas aeruginosa in nanopore electrode arrays - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent results with 2,4-Dibromophenazin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when working with 2,4-Dibromophenazin-1-amine. The following information is based on established principles of amine chemistry and is intended to serve as a guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: Aromatic amines, particularly halogenated ones, can be sensitive to light, air, and moisture. To ensure stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.
Q2: I am observing poor solubility of this compound in my reaction solvent. What can I do?
A2: The dibrominated phenazine structure suggests that the compound is likely to be poorly soluble in polar, protic solvents. Consider using aprotic polar solvents such as DMF, DMSO, or NMP. Gentle heating and sonication may also aid in dissolution. If the reaction conditions permit, a co-solvent system could be employed to enhance solubility.
Q3: My reaction with this compound is showing multiple byproducts. What are the likely side reactions?
A3: Amines are nucleophilic and can participate in several side reactions. With a primary amine like this compound, over-alkylation is a common issue if the reaction involves alkyl halides, leading to the formation of secondary and tertiary amines.[1][2] Acylation reactions, however, are typically easier to control as the resulting amide is less nucleophilic.[2] Oxidation of the amine group is another possibility, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Q4: How can I effectively purify this compound after my reaction?
A4: Purification of amine compounds can often be achieved using column chromatography. For a basic compound like this compound, using a stationary phase treated with a small amount of a volatile base (e.g., triethylamine) in the eluent can prevent peak tailing and improve separation.[3] Reversed-phase chromatography with an appropriate mobile phase pH can also be an effective method.[3] Recrystallization from a suitable solvent system is another option for obtaining highly pure material.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the synthesis and handling of this compound.
Problem: Low Yield in Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more of the limiting reagent. |
| Degradation of Starting Material or Product | Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere to prevent oxidation. |
| Sub-optimal Reaction Conditions | Systematically vary reaction parameters such as solvent, temperature, and catalyst (if applicable) to find the optimal conditions. A design of experiments (DoE) approach can be beneficial. |
| Product Loss During Work-up | Minimize the number of transfer steps. Ensure the pH is appropriately adjusted during aqueous extractions to keep the amine in the organic phase. |
Problem: Inconsistent Reaction Profile
| Potential Cause | Suggested Solution |
| Variability in Reagent Quality | Use reagents from a consistent, reputable source. Check the purity of starting materials before use. |
| Presence of Water or Oxygen | Use anhydrous solvents and perform reactions under an inert atmosphere, especially if using organometallic reagents. |
| Temperature Fluctuations | Use a reliable heating/cooling system to maintain a constant reaction temperature. |
Experimental Protocols
General Protocol for N-Alkylation of this compound (Illustrative Example)
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60°C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, optionally with 0.1% triethylamine to improve peak shape.
Visualized Workflows and Logic
Logical Troubleshooting Flow for Low Reaction Yield
Caption: Troubleshooting decision tree for addressing low reaction yields.
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of derivatives of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2,4-Dibromophenazin-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for scaling up the synthesis of 2,4-Dibromophenazin-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and scalable approach involves a two-step process:
-
Phenazine Core Synthesis: Synthesis of the phenazine scaffold, for instance, through the Wohl-Aue reaction or condensation of ortho-diamines with ortho-quinones.
-
Regioselective Dibromination: Subsequent dibromination of the 1-aminophenazine precursor using a suitable brominating agent like N-bromosuccinimide (NBS).
Q2: Why is N-bromosuccinimide (NBS) preferred for the bromination step?
NBS is a reliable reagent for the bromination of activated aromatic rings. It is a solid, which makes it easier and safer to handle compared to liquid bromine, especially on a larger scale. NBS allows for a controlled release of bromine into the reaction mixture, which can help in managing the reaction's exothermicity and improving regioselectivity.
Q3: What are the main challenges when scaling up the dibromination of 1-aminophenazine?
The primary challenges include:
-
Controlling the Exotherm: Bromination reactions are often exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction and the formation of undesired by-products.
-
Ensuring Homogeneity: Maintaining a well-mixed reaction is crucial for consistent results. Inadequate mixing can lead to localized "hot spots" and uneven bromination.
-
Controlling Regioselectivity: The amino group is a strong activating group, directing bromination to the ortho and para positions. Ensuring the desired 2,4-dibromo isomer is formed selectively over other isomers can be challenging.
-
Product Precipitation: The product, this compound, may precipitate out of the reaction mixture as it is formed, which can complicate stirring and downstream processing.
-
Purification: Removing unreacted starting material, the mono-brominated intermediate, and other isomers can be difficult on a large scale.
Q4: How can I improve the regioselectivity of the dibromination?
To enhance the formation of the 2,4-dibromo isomer, consider the following:
-
Protecting the Amino Group: Temporarily protecting the amino group as an amide can modulate its activating effect and improve regioselectivity.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the substrate and the brominating agent. Experiment with different solvents to find the optimal conditions.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically more stable product.
Q5: What are the recommended purification methods for this compound on a larger scale?
For large-scale purification, the following methods are generally employed:
-
Recrystallization: This is a cost-effective method for purifying solid compounds. A suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is required.
-
Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be an effective purification step.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming to scale up. It is typically reserved for high-purity applications or when other methods fail.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dibrominated Product | - Incomplete reaction. - Insufficient amount of brominating agent. - Reaction temperature is too low. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be required. - Gradually increase the reaction temperature, while carefully monitoring for by-product formation. |
| Formation of Multiple Products (Low Regioselectivity) | - Reaction temperature is too high. - The amino group is too activating. - Inefficient mixing. | - Lower the reaction temperature to improve selectivity. - Consider protecting the amino group (e.g., as an acetamide) before bromination. - Ensure vigorous and efficient stirring throughout the reaction. |
| Reaction Stalls or is Sluggish | - Impure starting materials or reagents. - Inappropriate solvent. - Low reaction temperature. | - Use purified starting materials and reagents. - Screen different solvents to find one that provides good solubility for the reactants and facilitates the reaction. - Cautiously increase the reaction temperature. |
| Formation of Dark-Colored Impurities | - Oxidation of the aminophenazine. - Over-bromination or other side reactions at high temperatures. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Maintain strict temperature control and avoid localized overheating. |
| Difficulty in Isolating the Product | - Product is too soluble in the reaction solvent. - Product has oiled out instead of crystallizing. | - After the reaction is complete, consider adding an anti-solvent to induce precipitation. - If the product oils out, try cooling the mixture slowly with vigorous stirring. Seeding with a small crystal of the pure product can also help induce crystallization. |
| Product is Difficult to Purify | - Impurities have similar solubility to the product. - Presence of isomeric by-products. | - Screen a variety of solvents for recrystallization to find a system that provides good separation. - If recrystallization is ineffective, consider derivatization of the product or impurities to alter their physical properties, followed by separation and deprotection. For example, the amino group could be temporarily protected to change the compound's polarity. |
Data Presentation: Scaling Up Dibromination
The following table provides a hypothetical but realistic comparison of key parameters when scaling up the dibromination of 1-aminophenazine.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Reactant (1-aminophenazine) | 1.0 g | 100 g | 10.0 kg |
| Brominating Agent (NBS) | 2.2 equivalents | 2.1 equivalents | 2.05 equivalents |
| Solvent Volume | 20 mL | 1.8 L | 170 L |
| Reaction Temperature | 0 °C to room temp. | 0-5 °C (controlled addition) | 0-5 °C (jacketed reactor) |
| Addition Time of NBS | 15 minutes | 2 hours | 6-8 hours |
| Reaction Time | 4 hours | 6 hours | 8-10 hours |
| Typical Yield | 85% | 80% | 75-80% |
| Purity (Crude) | 90% | 85% | 80-85% |
| Purity (After Recrystallization) | >98% | >98% | >98% |
Experimental Protocols
Synthesis of 1-Aminophenazine (Illustrative)
A mixture of o-phenylenediamine (1.0 eq) and 2-aminophenol (1.0 eq) in a suitable high-boiling solvent (e.g., nitrobenzene) is heated at reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Scaling Up the Synthesis of this compound
Materials and Equipment:
-
1-Aminophenazine
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere.
-
Charging Reactants: Charge the reactor with 1-aminophenazine (1.0 eq) and anhydrous DMF. Cool the mixture to 0-5 °C with stirring.
-
Preparation of NBS solution: In a separate container, dissolve NBS (2.1 eq) in anhydrous DMF.
-
Controlled Addition: Slowly add the NBS solution to the stirred solution of 1-aminophenazine via the addition funnel over 2-4 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-6 hours after the addition is finished.
-
Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Product Isolation: Add water to the reaction mixture to precipitate the crude product. Stir for 30 minutes, then collect the solid by filtration.
-
Washing: Wash the crude product with water and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Drying: Dry the purified product under vacuum at a suitable temperature.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
Identifying and minimizing degradation of 2,4-Dibromophenazin-1-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the degradation of 2,4-Dibromophenazin-1-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), high temperatures (thermal degradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents.[1][2] The presence of two bromine atoms on the phenazine ring and an amine group makes the molecule susceptible to specific degradation pathways under these stress conditions.
Q2: What are the likely degradation products of this compound?
A2: Based on the degradation pathways of similar halogenated aromatic compounds and phenazines, the likely degradation products include:
-
Monobrominated and debrominated phenazines: Formed through the photolytic or reductive cleavage of the carbon-bromine bonds.[3][4][5]
-
Oxidized phenazine derivatives: The phenazine ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated species.[6][7]
-
Hydrolysis products: Under strong acidic or basic conditions, the amine group may be susceptible to hydrolysis, although this is generally less common for aromatic amines.
Q3: What are the optimal storage conditions for solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures, preferably at 2-8°C or frozen for long-term storage.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
-
Maintained at a neutral pH, as strong acids or bases can accelerate degradation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most effective way to monitor degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9][10][11] This involves developing an HPLC method that can separate the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to identify the emergence of new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound concentration in solution.
Possible Cause 1: Photodegradation
-
Troubleshooting Steps:
-
Repeat the experiment using amber vials or by wrapping the containers in aluminum foil to protect the solution from light.
-
If the experimental setup requires exposure to light, use a filter to block UV radiation.
-
Compare the degradation rate of a light-exposed sample to a sample kept in the dark. A significant difference indicates photodegradation.
-
Possible Cause 2: Thermal Degradation
-
Troubleshooting Steps:
-
If the experiment involves elevated temperatures, assess the thermal stability of the compound by running a control sample at room temperature.
-
If possible, conduct the experiment at a lower temperature.
-
Analyze samples at different time points to determine the rate of thermal degradation at the experimental temperature.
-
Possible Cause 3: Oxidative Degradation
-
Troubleshooting Steps:
-
De-gas the solvent before preparing the solution to remove dissolved oxygen.
-
Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid using solvents that may contain peroxide impurities. Use freshly opened bottles of high-purity solvents.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
Possible Cause: Formation of Degradation Products
-
Troubleshooting Steps:
-
Characterize the new peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying the degradation products.
-
Perform forced degradation studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm the identity of the unknown peaks observed in your experimental samples.[1][2][12]
-
Optimize HPLC method: Adjust the mobile phase composition, gradient, and column to achieve better separation of the parent compound and its degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5-10% | Monobrominated species, Polar impurities |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 10-15% | Debrominated species, Oxidized products |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | 20-30% | N-oxides, Hydroxylated phenazines |
| Photodegradation | UV light (254 nm) | 48 hours | Room Temp | 40-50% | Debrominated and Monobrominated phenazines |
| Thermal Degradation | Dry Heat | 72 hours | 80°C | 15-25% | Various minor degradation products |
Note: The % degradation is an approximation and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 365 nm (use a PDA detector to scan a wider range).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or a clear vial) to UV light (254 nm) for 48 hours. Keep a control sample in the dark.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 72 hours. Dissolve in the solvent before analysis.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery and Biological Mechanisms of a Widespread Phenazine's Oxidation - ProQuest [proquest.com]
- 7. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 2,4-Dibromophenazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This guide provides a comparative overview of the efficacy of 2,4-Dibromophenazin-1-amine, a member of the bromophenazine class of compounds, against other established antibiotics. The data presented is based on published research and is intended to provide an objective comparison for researchers and drug development professionals.
Introduction to this compound
This compound belongs to the phenazine family of heterocyclic compounds, a group known for its diverse biological activities, including antimicrobial properties. Phenazines are produced by a variety of bacteria and are involved in microbial competition. Brominated phenazines, in particular, have demonstrated significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[1][2] Research into a library of synthetic phenazine derivatives has identified bromophenazines as a promising class of antibacterial agents.[1][2][3]
While specific efficacy data for this compound is limited in publicly available literature, this guide will draw upon data for a potent bromophenazine analogue from a 27-membered phenazine library as a representative of the potential efficacy of this compound class. This analogue has shown potent activity against S. aureus and S. epidermidis.[1][2][3][4]
Comparative Efficacy Data
The primary metric for comparing the in vitro efficacy of antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for a potent bromophenazine analogue against Staphylococcus aureus in comparison to commonly used antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Antibiotic/Compound | MIC (µM) | MIC (µg/mL) | Spectrum of Activity |
| Potent Bromophenazine Analogue | 0.78 - 1.56 [1][2][3][4] | 0.31 - 0.62 [1][2][3][4] | Primarily Gram-positive (e.g., S. aureus, S. epidermidis)[1][2][3][4] |
| Vancomycin | ~1.4 - 2.8 | ~1 - 2 | Primarily Gram-positive, including MRSA[1][2][5][6] |
| Linezolid | ~4.4 | ~1.5 | Broad Gram-positive, including MRSA and VRE |
| Daptomycin | ~0.6 | ~1 | Primarily Gram-positive, including MRSA and VRE[7][8] |
Note: The MIC values for Vancomycin, Linezolid, and Daptomycin can vary depending on the specific strain of S. aureus and the testing methodology used.
Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, phenazine antibiotics are generally known to exert their antimicrobial effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
Preparation of Antibiotic Solutions: A stock solution of the test compound (e.g., this compound) and comparator antibiotics are prepared in a suitable solvent. A series of two-fold serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Procedure:
-
Preparation of Cultures: A logarithmic phase culture of the test organism is diluted in CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Addition of Antibiotic: The test compound and comparator antibiotics are added to the bacterial cultures at concentrations corresponding to their MIC values (e.g., 1x, 2x, 4x MIC).
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated on appropriate agar plates (e.g., Tryptic Soy Agar). The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Signaling Pathway (Hypothesized Mechanism of Action)
Caption: Hypothesized Mechanism of Action of Phenazine Antibiotics.
Conclusion
The available data on potent bromophenazine analogues suggests that this compound holds significant promise as a novel antibacterial agent, particularly against problematic Gram-positive pathogens like Staphylococcus aureus. Its low MIC values, when compared to established antibiotics, indicate a high level of potency. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Daptomycin Activity against Staphylococcus aureus following Vancomycin Exposure in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: 2,4-Dibromophenazin-1-amine Versus Other Halogenated Phenazines in Antibacterial and Anti-Biofilm Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,4-Dibromophenazin-1-amine against other halogenated phenazines, supported by experimental data. The information is intended to assist researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in evaluating the potential of these compounds as antibacterial and anti-biofilm agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound (often referred to as HP-1 in literature) and other notable halogenated phenazines. The data highlights their efficacy against various bacterial strains, their ability to eradicate biofilms, and their selectivity towards bacterial cells over mammalian cells.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Phenazines against Planktonic Bacteria (μM)
| Compound | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecium (VRE) | Reference(s) |
| This compound (HP-1) | 1.56 | 2.35 | 4.69 | [1] |
| 2-Bromo-1-hydroxyphenazine | 6.25 | 6.25 | - | [1] |
| 2,4-Dibromo-6-methylphenazin-1-amine | 0.05 - 0.30 | 0.10 - 0.78 | 0.15 - 1.56 | [1] |
| 2,4-Dibromo-6-ethylphenazin-1-amine | 0.05 - 0.30 | 0.10 - 0.78 | 0.15 - 1.56 | [1] |
| 2,4-Dibromo-6-chlorophenazin-1-amine | 0.05 - 0.30 | 0.10 - 0.78 | 0.15 - 1.56 | [1] |
| 6,8-ditrifluoromethyl-HP | 0.05 - 0.20 | - | - | [2] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Halogenated Phenazines (μM)
| Compound | Staphylococcus aureus (MRSA) Biofilm | Staphylococcus epidermidis (MRSE) Biofilm | Enterococcus faecium (VRE) Biofilm | Reference(s) |
| This compound (HP-1) | 100 | - | - | |
| 2,4-Dibromo-6-methylphenazin-1-amine | 4.69 - 75 | - | - | [3] |
| 6,8-ditrifluoromethyl-HP-15 | 0.15 - 1.17 | - | - | [2] |
| Vancomycin | >2000 | - | - | [4] |
Table 3: Cytotoxicity of Halogenated Phenazines against HeLa Cells
| Compound | IC50 (μM) | Reference(s) |
| This compound (HP-1) | ~100 | [5] |
| 2,4-Dibromo-6-methylphenazin-1-amine | >100 | [5] |
| 2,4-Dibromo-6-ethylphenazin-1-amine | >100 | [5] |
| 2,4-Dibromo-6-chlorophenazin-1-amine | >100 | [5] |
| 6,8-ditrifluoromethyl-HP | >100 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting with the synthesis of its precursor, 2,4-dibromo-1-hydroxyphenazine, via the Wohl-Aue reaction.[1][6]
Step 1: Synthesis of 2,4-dibromo-1-hydroxyphenazine [6]
-
1-Hydroxyphenazine is dissolved in toluene.
-
N-bromosuccinimide (NBS) (2.2 equivalents) is added to the solution.
-
The reaction mixture is heated and stirred.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound [6]
-
2,4-dibromo-1-hydroxyphenazine is converted to an intermediate which is then subjected to a Curtius rearrangement.
-
The resulting isocyanate is hydrolyzed to yield the final product, this compound.
-
The final compound is purified by column chromatography.
Minimum Inhibitory Concentration (MIC) Assay[7]
The MIC is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of each halogenated phenazine is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Luria Broth).
-
Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL).
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Minimum Biofilm Eradication Concentration (MBEC) Assay[2]
The MBEC is determined using a Calgary Biofilm Device (CBD).
-
Biofilms are grown on the pegs of the CBD lid by incubating it in a 96-well plate containing bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth with 0.5% glucose) for 24 hours at 37°C.
-
The lid with the established biofilms is rinsed with phosphate-buffered saline (PBS) to remove planktonic cells.
-
The lid is then placed into a new 96-well plate containing serial dilutions of the halogenated phenazines in a fresh growth medium.
-
The plate is incubated for 24 hours at 37°C.
-
After exposure, the pegs are rinsed again with PBS and placed in a recovery medium. The plate is sonicated to dislodge the remaining viable bacteria from the pegs.
-
The viability of the dislodged bacteria is assessed by measuring turbidity or by plating for colony counts.
-
The MBEC is the minimum concentration of the compound required to eradicate the biofilm (prevent regrowth of bacteria from the treated biofilm).
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)[2]
The cytotoxicity of the compounds against mammalian cells (e.g., HeLa cells) is determined by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
HeLa cells are seeded in a 96-well plate and incubated until they reach a suitable confluency.
-
The cells are then treated with various concentrations of the halogenated phenazines for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells). The IC50 value is the concentration of the compound that causes 50% cell death.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the biological activity of halogenated phenazines.
Caption: Proposed mechanism of action for halogenated phenazines.
Caption: Workflow for evaluating halogenated phenazines.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02011A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Validating the Antibacterial Potential of Brominated Phenazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have long been recognized for their broad-spectrum antibiotic activity.[1][2] This guide focuses on the antibacterial potential of brominated phenazines, specifically highlighting the promising activity of this class of compounds and providing a framework for validating the efficacy of novel analogues like 2,4-Dibromophenazin-1-amine. While direct experimental data for this compound is not currently available in the public domain, we will draw comparisons from structurally similar and well-studied brominated phenazines.
Comparative Antibacterial Activity of Brominated Phenazines
Recent studies have demonstrated that the addition of bromine to the phenazine core can significantly enhance its antibacterial potency, particularly against Gram-positive pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.[3][4][5] For instance, the synthetic analogue 2,4-dibromo-1-hydroxyphenazine has shown potent antibacterial activity.[6] The following table summarizes the minimum inhibitory concentrations (MICs) of key brominated phenazines and a common antibiotic for comparison.
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 1.72 | 6.25 | [4][6] |
| 2,4-Dibromo-1-hydroxyphenazine | Staphylococcus aureus | 0.31-0.62 | 0.78-1.56 | [3][5] |
| Pyocyanin (a common phenazine) | Staphylococcus aureus | 10.5 | 50 | [4][6] |
| Vancomycin (Glycopeptide antibiotic) | Staphylococcus aureus (MRSA) | 0.5-2 | 0.34-1.37 |
Mechanism of Action: The Role of Redox Cycling
The antibacterial activity of phenazines is largely attributed to their ability to undergo redox cycling within bacterial cells. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can damage cellular components including DNA, proteins, and lipids, ultimately leading to cell death.[1][7] The redox potential of the phenazine molecule, which can be modulated by substitutions on the aromatic rings, is a key determinant of its biological activity.[7]
Caption: General mechanism of phenazine antibacterial activity.
Experimental Protocols
To validate the antibacterial activity of a novel compound like this compound, standardized methodologies are crucial. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and performing a Disk Diffusion Assay.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Agar Disk Diffusion Assay
This assay qualitatively assesses the antimicrobial activity of a substance.
Materials:
-
Test compound
-
Sterile paper disks
-
Bacterial culture
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Include a control disk with the solvent used to dissolve the compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
Conclusion
Brominated phenazines represent a promising class of antibacterial compounds with potent activity against clinically relevant Gram-positive bacteria. While direct data for this compound is needed, the established efficacy of structurally similar compounds like 2,4-dibromo-1-hydroxyphenazine provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a standardized approach to validating its antibacterial properties and comparing its performance against existing antibiotics and other phenazine analogues. Further research into the structure-activity relationships of brominated phenazines could lead to the development of novel and effective treatments for bacterial infections.
References
- 1. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rpdata.caltech.edu [rpdata.caltech.edu]
Comparative Analysis of 2,4-Dibromophenazin-1-amine and Related Phenazine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activity of 2,4-Dibromophenazin-1-amine, a novel phenazine derivative, in the context of cancer research. Due to the limited availability of direct experimental data for this specific compound, this document leverages published results from structurally similar halogenated phenazine derivatives to offer a predictive cross-validation. The information herein is intended to guide future experimental design and hypothesis generation for researchers investigating the potential of this compound as a therapeutic agent.
Comparative Cytotoxicity of Phenazine Derivatives
Phenazine compounds, a class of nitrogen-containing heterocyclic molecules, have demonstrated a range of biological activities, with many derivatives exhibiting potent anticancer effects.[1][2][3] The introduction of halogen atoms and amine groups to the phenazine core can significantly modulate their cytotoxic and pro-apoptotic properties. The following table summarizes the in vitro anticancer activity (IC50 values) of several phenazine derivatives against various human cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Chloro-N-(phenazin-2-yl)benzamide | K562 | Chronic Myelogenous Leukemia | Comparable to Cisplatin | [1] |
| 2-Chloro-N-(phenazin-2-yl)benzamide | HepG2 | Hepatocellular Carcinoma | Comparable to Cisplatin | [1] |
| Benzo[a]phenazine Derivative (5d-2) | HeLa | Cervical Cancer | 1.04 - 2.27 | [4] |
| Benzo[a]phenazine Derivative (5d-2) | A549 | Lung Adenocarcinoma | 1.04 - 2.27 | [4] |
| Benzo[a]phenazine Derivative (5d-2) | MCF-7 | Breast Cancer | 1.04 - 2.27 | [4] |
| Benzo[a]phenazine Derivative (5d-2) | HL-60 | Acute Promyelocytic Leukemia | 1.04 - 2.27 | [4] |
| 5-Methyl-phenazine-1-carboxylic acid | A549 | Lung Adenocarcinoma | 0.4887 | [2] |
| 5-Methyl-phenazine-1-carboxylic acid | MDA-MB-231 | Breast Cancer | 0.4586 | [2] |
| Diquaternized DPPN Cation (2²⁺) | A2780 | Ovarian Carcinoma | < 10 | [5] |
| Diquaternized DPPN Cation (2²⁺) | A2780CIS (Cisplatin-resistant) | Ovarian Carcinoma | ~10 | [5] |
| Diquaternized DPPN Cation (2²⁺) | MCF7 | Breast Cancer | 15 | [5] |
Experimental Protocols
To facilitate the experimental validation of this compound, this section provides detailed methodologies for key assays commonly employed in the evaluation of anticancer compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]
Protocol:
-
Cell Harvesting and Fixation: Harvest approximately 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[10] Cells can be stored at 4°C for several weeks after fixation.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[10]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[10][12]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[10]
-
Incubation: Incubate at room temperature for 5 to 10 minutes.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[10] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Pathways and Experimental Processes
To further aid in the conceptualization of the experimental approach and potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 8. doaj.org [doaj.org]
- 9. m.youtube.com [m.youtube.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
Unveiling the Molecular Architecture: A Spectroscopic Validation Guide for 2,4-Dibromophenazin-1-amine
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of the synthesized aromatic amine, 2,4-Dibromophenazin-1-amine. This guide provides a comparative analysis of its expected spectroscopic data with related compounds, detailed experimental protocols for structural elucidation, and a visual workflow for the validation process.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for this compound. The predicted values are extrapolated from the known data of its constituent aromatic systems: the 2,4-dibromoaniline moiety and the phenazine core. For a robust comparison, experimental data for 2,4-dibromoaniline and 1-aminophenazine are provided.
Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-3 | H-5 | H-6 | H-7 | H-8 | H-9 | -NH₂ |
| This compound (Predicted) | ~7.8-8.0 | ~7.6-7.8 | ~7.7-7.9 | ~8.0-8.2 | ~8.1-8.3 | ~7.7-7.9 | ~5.0-6.0 |
| 2,4-Dibromoaniline [1][2][3][4][5][6][7] | 7.5 (d) | 7.2 (dd) | - | - | - | 6.8 (d) | 3.8 (s) |
| 1-Aminophenazine [8][9] | 7.9 (dd) | 7.6 (m) | 7.7 (m) | 8.1 (dd) | 8.2 (dd) | 7.7 (m) | 5.9 (s) |
Predicted shifts for this compound are estimations based on the additive effects of the substituents on the phenazine core.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5a | C-6 | C-7 | C-8 | C-9 | C-9a | C-10a |
| This compound (Predicted) | ~140-145 | ~115-120 | ~130-135 | ~120-125 | ~140-145 | ~140-145 | ~130-135 | ~130-135 | ~130-135 | ~125-130 | ~140-145 | ~140-145 |
| 2,4-Dibromoaniline [1][4][5] | 144.9 | 110.2 | 132.0 | 116.7 | - | - | - | - | - | - | - | - |
| 1-Aminophenazine [8] | 143.4 | 111.1 | 130.6 | 129.9 | 142.1 | 141.8 | 129.5 | 129.2 | 130.1 | 125.7 | 142.5 | 141.5 |
Predicted shifts are based on the expected electronic environment of the carbon atoms in the substituted phenazine ring system.
Table 3: Comparative Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) in EI-MS |
| This compound (Predicted) | 3400-3200 (N-H stretch), 1620-1580 (C=C stretch, aromatic), 1350-1250 (C-N stretch), 800-700 (C-H bend, aromatic), 600-500 (C-Br stretch) | 337/339/341 (due to Br isotopes) |
| 2,4-Dibromoaniline [1][4] | 3420, 3320 (N-H stretch), 1610, 1580 (C=C stretch, aromatic), 1310 (C-N stretch), 810 (C-H bend, aromatic), 560 (C-Br stretch) | 249/251/253[10][11] |
| 1-Aminophenazine [9] | 3430, 3310 (N-H stretch), 1625, 1590 (C=C stretch, aromatic), 1320 (C-N stretch), 750 (C-H bend, aromatic) | 195 |
| 2-Aminophenazine | Not available | 195[11] |
Experimental Protocols
The structural validation of a newly synthesized compound like this compound relies on a combination of spectroscopic methods. Below are detailed protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
For solid samples, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube which is then inserted into the ion source.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
Data Acquisition (EI-MS):
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M+, M+2, and M+4 peaks in an approximate ratio of 1:2:1.
Visualizing the Workflow
The structural validation of a new chemical entity is a systematic process. The following diagram illustrates a typical workflow from synthesis to final structural confirmation.
Caption: A flowchart illustrating the key stages in the structural validation and subsequent biological screening of a newly synthesized chemical compound.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenazine derivative, a common area of investigation for this class of compounds in drug discovery.
Caption: A diagram showing a hypothetical mechanism where a phenazine derivative inhibits a receptor tyrosine kinase, thereby affecting downstream gene expression.
References
- 1. measurlabs.com [measurlabs.com]
- 2. raco.cat [raco.cat]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Amino-3-bromobenzamide | C7H7BrN2O | CID 22931092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 1-Aminophenazine | C12H9N3 | CID 76138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. 2-Aminophenazine | C12H9N3 | CID 76139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Effects of Different Phenazine Derivatives
A Guide for Researchers and Drug Development Professionals
Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various microorganisms, with over 6,000 synthetic derivatives developed.[1][2] Many of these natural and synthetic compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][3] This guide provides a comparative analysis of the cytotoxic effects of various phenazine derivatives against several cancer cell lines, summarizing key quantitative data, outlining common experimental protocols, and illustrating the primary mechanisms of action.
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The cytotoxic potential of phenazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC₅₀ values for several prominent phenazine derivatives across various human cancer cell lines.
| Phenazine Derivative | Cell Line | Assay | IC₅₀ Value | Reference |
| Pyocyanin | Human Pancreatic Cancer (Panc-1) | MTT | 57.3 µg/mL (48h) | [4] |
| Pyocyanin | Human Colorectal Adenocarcinoma (H-29) | MTT | 215.42 µM | [5] |
| Phenazine-1-Carboxylic Acid (PCA) | Human Prostate Cancer (DU145) | MTT | ~45 µM (48h) | [6][7] |
| Phenazine-1-Carboxylic Acid (PCA) | Human Hepatocellular Carcinoma (HepG2) | MTT | 45.5 µg/mL | [8] |
| 5-Methyl-Phenazine-1-Carboxylic Acid | Human Lung Cancer (A549) | MTT | 488.7 nM | [1][9] |
| 5-Methyl-Phenazine-1-Carboxylic Acid | Human Breast Cancer (MDA-MB-231) | MTT | 458.6 nM | [1][9] |
| 2-Bromo-1-hydroxyphenazine | Human Colon Cancer (HCT-116) | Not Specified | 0.1 µM | [9] |
| 2-Chloro-N-(phenazin-2-yl)benzamide | Human Chronic Myelogenous Leukemia (K562) | MTT | Comparable to Cisplatin | [10] |
| 2-Chloro-N-(phenazin-2-yl)benzamide | Human Hepatocellular Carcinoma (HepG2) | MTT | Comparable to Cisplatin | [10] |
| Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) | Acute Myeloid Leukemia (MOLM-13) | Not Specified | Potent, selective activity | [9][11][12] |
| Benzo[b]phenazine-6,11-dione | Human Lung Carcinoma (H460) | MTT | 16.25 µM | [13] |
Mechanism of Action: ROS-Mediated Apoptosis
A predominant mechanism underlying the cytotoxicity of many phenazine derivatives is the induction of apoptosis through the generation of intracellular Reactive Oxygen Species (ROS).[5][6] Phenazines, being redox-active molecules, can interfere with cellular redox cycles, leading to oxidative stress.[4][14] This surge in ROS can trigger the mitochondrial apoptotic pathway.
The process typically involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[6] This, in turn, activates a cascade of caspases (such as caspase-3), which are key executioner proteins that dismantle the cell, leading to programmed cell death or apoptosis.[5][6]
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of pyocyanin on human pancreatic cancer cell line (Panc-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa [mdpi.com]
Benchmarking 2,4-Dibromophenazin-1-amine: Data Currently Unavailable in Public Domain
A comprehensive benchmark of 2,4-Dibromophenazin-1-amine against known anticancer agents is not possible at this time due to a lack of publicly available experimental data on this specific compound. An extensive search of scientific literature and chemical databases did not yield any studies detailing the synthesis, biological evaluation, or anticancer activity of this compound.
While research exists on related phenazine derivatives, these studies do not provide the specific data required for a direct and objective comparison as requested. For instance, studies on other 2-phenazinamine derivatives have shown some potential for anticancer activity, but the specific effects of the 2,4-dibromo substitution on the phenazine core remain uncharacterized in the public domain.[1]
To conduct a meaningful comparison and generate the requested guide, foundational research on this compound is necessary. This would involve:
-
Chemical Synthesis and Characterization: The synthesis of this compound would need to be reported, along with its full chemical characterization to confirm its structure and purity.
-
In Vitro Anticancer Activity: The compound would need to be tested against a panel of cancer cell lines to determine its cytotoxic and/or cytostatic effects. Standard assays such as MTT or CellTiter-Glo would be required to determine key metrics like IC50 (half-maximal inhibitory concentration) values.
-
Mechanism of Action Studies: Investigations into how this compound exerts its potential anticancer effects would be crucial. This could involve assays to study its impact on cell cycle progression, apoptosis (programmed cell death), and specific cellular signaling pathways.
-
Comparative Studies: Direct, head-to-head studies comparing the performance of this compound with established anticancer drugs (e.g., doxorubicin, cisplatin, paclitaxel) under identical experimental conditions would be essential for a valid benchmark.
Without this primary data, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven standards required for the target audience of researchers, scientists, and drug development professionals.
We encourage researchers with access to or interest in this novel compound to conduct such studies and publish their findings. Upon the availability of relevant data, a comprehensive "Publish Comparison Guide" could be developed to effectively benchmark this compound against the existing arsenal of anticancer agents.
References
Comparative Guide: Elucidating the Molecular Target of 2,4-Dibromophenazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the confirmation of the molecular target of 2,4-Dibromophenazin-1-amine. While direct experimental evidence for this specific compound is limited in publicly available literature, this document leverages data from structurally similar phenazine derivatives to propose and compare three potential mechanisms of action: DNA intercalation and topoisomerase inhibition, inhibition of Bcl-2 family proteins, and generation of Reactive Oxygen Species (ROS).
Potential Molecular Target: DNA Intercalation & Topoisomerase II Inhibition
Phenazine compounds are known to intercalate into DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair. The planar aromatic structure of the phenazine core is well-suited for insertion between DNA base pairs, potentially leading to the stabilization of the topoisomerase II-DNA cleavage complex and ultimately, cell death.
Comparative Analysis of Topoisomerase II Inhibitors
| Compound | Class | Proposed Mechanism of Action for this compound | Known IC50 Range (Topoisomerase II) | Reference Compound |
| This compound | Phenazine | Potential DNA intercalator and Topoisomerase II inhibitor. Bromine and amine substitutions may influence binding affinity and activity. | Not yet determined | Etoposide |
| NC-190 | Benzo[a]phenazine | Induces topoisomerase-II-dependent DNA cleavage. | Not specified | Etoposide |
| Doxorubicin | Anthracycline | DNA intercalator and potent Topoisomerase II inhibitor. | Micromolar to sub-micromolar | - |
| Etoposide | Podophyllotoxin derivative | Forms a ternary complex with Topoisomerase II and DNA, preventing re-ligation of the DNA strands. | Micromolar range | - |
Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)
-
This compound and control compounds (e.g., Etoposide)
-
DNA loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding human Topoisomerase II to each mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Incubate at 37°C for an additional 15-30 minutes to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light and quantify the amount of relaxed DNA in each lane.
-
The inhibition of DNA relaxation compared to the control indicates topoisomerase II inhibitory activity.
Topoisomerase II Inhibition Assay Workflow
Potential Molecular Target: Inhibition of Bcl-2 Family Proteins
Certain phenazine derivatives have demonstrated the ability to induce apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family. These proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition can lead to the activation of caspases and subsequent cell death.
Comparative Analysis of Bcl-2 Family Inhibitors
| Compound | Class | Proposed Mechanism of Action for this compound | Known IC50/Ki Range (Bcl-2) | Reference Compound |
| This compound | Phenazine | Potential inhibitor of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL). | Not yet determined | Navitoclax (ABT-263) |
| Phenazine-1-carboxamide (PCN) | Phenazine | Induces apoptosis via inhibition of Bcl-2 family proteins.[1] | Not specified | Navitoclax (ABT-263) |
| Navitoclax (ABT-263) | B-cell lymphoma-2 (Bcl-2) family inhibitor | Binds to and inhibits Bcl-2, Bcl-xL, and Bcl-w. | Low nanomolar | - |
| Venetoclax (ABT-199) | B-cell lymphoma-2 (Bcl-2) family inhibitor | Selective inhibitor of Bcl-2. | Sub-nanomolar | - |
Experimental Protocol: Bcl-2 Binding Assay (Fluorescence Polarization)
This assay measures the binding of a test compound to a Bcl-2 family protein by monitoring the displacement of a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., from Bak or Bad)
-
Assay Buffer (e.g., 20 mM Phosphate buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
This compound and control compounds (e.g., Navitoclax)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled BH3 peptide and Bcl-2 protein in the assay buffer.
-
Add varying concentrations of the test compound to the wells of a microplate.
-
Add the Bcl-2/fluorescent peptide mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from Bcl-2 by the test compound, signifying binding.
-
Calculate the IC50 value from the dose-response curve.
Bcl-2 Binding and Displacement Assay
Potential Molecular Target: Generation of Reactive Oxygen Species (ROS)
Brominated phenazines have been associated with the generation of ROS, which can induce oxidative stress and lead to cellular damage and apoptosis. This mechanism is a known strategy for both antimicrobial and anticancer agents.
Comparative Analysis of ROS-Inducing Agents
| Compound | Class | Proposed Mechanism of Action for this compound | Known Effect on ROS Levels | Reference Compound |
| This compound | Phenazine | Potential inducer of intracellular ROS production. | Not yet determined | Pyocyanin |
| Pyocyanin | Phenazine | Redox-active molecule known to generate ROS. | Increases superoxide and hydrogen peroxide levels. | - |
| Doxorubicin | Anthracycline | Induces ROS generation through mitochondrial and enzymatic pathways. | Significant increase in intracellular ROS. | - |
| Cisplatin | Platinum-based drug | Induces ROS production, contributing to its cytotoxicity. | Increases intracellular ROS. | - |
Experimental Protocol: Intracellular ROS Detection Assay
This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium
-
DCFH-DA probe
-
This compound and control compounds (e.g., H2O2 as a positive control)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities or flow cytometer
Procedure:
-
Seed cells in a microplate or culture dish and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA by incubating them in a medium containing the probe for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with varying concentrations of the test compound and controls.
-
Incubate for a desired period (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Proposed ROS Generation Pathway
This guide provides a framework for investigating the molecular target of this compound. By systematically evaluating its activity in these validated assays and comparing its performance against established inhibitors, researchers can gain crucial insights into its mechanism of action and potential as a therapeutic agent.
References
In-Vivo Validation of the Therapeutic Potential of 2,4-Dibromophenazin-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical therapeutic potential of 2,4-Dibromophenazin-1-amine against established and investigational anti-leukemic agents. Due to the absence of direct in-vivo studies on this compound, this document extrapolates its potential based on the known anti-cancer properties of other phenazine derivatives. We present available in-vivo experimental data for comparator compounds to offer a framework for the potential evaluation of novel phenazine-based therapies.
Introduction to this compound and Comparator Compounds
Phenazine compounds are a class of nitrogen-containing heterocyclic molecules known for their diverse biological activities, including anti-cancer and antimicrobial properties. This guide focuses on the hypothetical anti-leukemic potential of a novel derivative, this compound. Its performance is theoretically compared against other phenazine-based anti-cancer agents, XR11576 and XR5944, and a standard-of-care chemotherapy drug, Doxorubicin.
Hypothetical Profile of this compound:
Based on the structure of related phenazine compounds, it is hypothesized that this compound may exert its anti-leukemic effects through mechanisms such as DNA intercalation or inhibition of topoisomerase enzymes, leading to the induction of apoptosis in cancer cells. In-vivo validation would be required to confirm its efficacy and safety profile.
Comparative In-Vivo Performance Data
The following table summarizes available in-vivo data for the comparator compounds in murine leukemia models. This data provides a benchmark for the potential efficacy of novel phenazine derivatives like this compound.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| XR11576 | Murine models | Various human and murine tumor cell lines | Not specified for a leukemia model | Potent cytotoxic activity (IC50 = 6-47 nM) against various tumor cell lines. Effective against multidrug-resistant tumors.[1] | [1] |
| XR5944 | Human carcinoma xenograft models | H69 (small cell lung cancer), HT29 (colon) | Not specified for a leukemia model | Exceptional cytotoxic potency against a wide range of human cancer cell lines, including leukemia (IC50 = 0.04–0.4 nM).[2] | [2] |
| Phenazinomycin | Experimental murine tumors | P388 leukemia | Not specified | Demonstrates in-vivo antitumor activities.[3] | [3] |
| Doxorubicin | P388 murine leukemia | P388 | Not specified | Used as a reference compound in studies of doxorubicin resistance.[4][5][6] | [4][5][6] |
| NC-190 (Phenazine derivative) | P388 leukemia | P388 | i.p. administration | Increased lifespan of mice with P388 leukemia.[7] | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in-vivo studies. Below are generalized protocols based on common practices for evaluating anti-leukemic agents in murine models.
Murine Leukemia Model (P388)
A common model for in-vivo anti-leukemia studies utilizes the P388 murine leukemia cell line.
Protocol:
-
Cell Culture: P388 leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Inoculation: Male DBA/2 mice (6-8 weeks old) are inoculated intraperitoneally (i.p.) with a suspension of P388 cells (e.g., 1 x 10^6 cells per mouse).
-
Treatment:
-
The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Treatment is initiated 24 hours after tumor cell inoculation.
-
The compound is administered via a specified route (e.g., i.p. or oral) at various dose levels for a defined period (e.g., daily for 5 days).
-
Control groups receive the vehicle alone. A positive control group may be treated with a known anti-leukemic drug like Doxorubicin.
-
-
Efficacy Evaluation:
-
Mean Survival Time (MST): Animals are monitored daily, and the date of death is recorded. The MST for each group is calculated.
-
Increase in Lifespan (% ILS): The % ILS is calculated using the formula: [(MST of treated group - MST of control group) / MST of control group] x 100.
-
Tumor Burden: In some studies, tumor burden can be assessed by monitoring ascites fluid volume or by using bioluminescent imaging if the cells are engineered to express luciferase.
-
-
Toxicity Assessment: Animal body weight is monitored regularly as an indicator of toxicity. Pathological examination of major organs may also be performed at the end of the study.
Signaling Pathways and Experimental Workflows
Hypothetical Mechanism of Action of Phenazine Compounds
The diagram below illustrates the potential mechanism of action for phenazine-based anti-cancer agents, which often involves the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis.
Caption: Hypothetical signaling pathway of phenazine anti-cancer activity.
In-Vivo Efficacy Study Workflow
The following diagram outlines the typical workflow for an in-vivo study evaluating the efficacy of a novel anti-cancer compound.
Caption: General experimental workflow for in-vivo anti-cancer studies.
Plausible Synthesis of this compound
Proposed Synthesis Route:
A potential synthetic pathway could involve the condensation of a brominated o-phenylenediamine with a suitable reaction partner, followed by further functionalization to introduce the second bromine atom and the amine group. A more direct approach could be the bromination of a pre-formed aminophenazine. For instance, the synthesis could start with the bromination of 1-hydroxyphenazine, followed by amination.[8]
Caption: A plausible synthetic pathway for this compound.
Conclusion
While direct in-vivo data for this compound is not yet available, the information on related phenazine compounds such as XR11576 and XR5944 suggests a promising potential for this novel derivative as an anti-leukemic agent. The provided comparative data and experimental protocols offer a valuable resource for guiding future in-vivo validation studies. Further research is essential to determine the precise mechanism of action, efficacy, and safety profile of this compound, which could pave the way for its development as a new therapeutic option for leukemia.
References
- 1. In vitro and in vivo characterization of XR11576, a novel, orally active, dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel DNA Bis-Intercalator XR5944 as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on a novel antitumor antibiotic, phenazinomycin: taxonomy, fermentation, isolation, and physicochemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoration of doxorubicin responsiveness in doxorubicin-resistant P388 murine leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin resistance in P388 leukemia--evidence for reduced drug influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo activity on murine tumors of a novel antitumor compound, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Biological Testing: A Comparative Guide for 2,4-Dibromophenazin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological activities of 2,4-Dibromophenazin-1-amine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a reproducible synthetic approach and a comprehensive biological testing strategy based on established methodologies for analogous phenazine derivatives. The performance of this compound is benchmarked against known phenazine compounds to provide a predictive comparison.
Synthesis of this compound: A Proposed Reproducible Protocol
Experimental Workflow: Synthesis
Caption: Proposed synthetic workflow for this compound.
Methodologies
A recommended approach involves the condensation of a substituted o-phenylenediamine with a substituted catechol or the reaction of a substituted aniline with a nitrobenzene derivative (Wohl-Aue reaction). A potential two-step process could involve the initial synthesis of the phenazine core followed by functional group manipulation.
Step 1: Synthesis of 2,4-Dibromophenazine
A mixture of 1,2-diaminobenzene and 3,5-dibromobenzene-1,2-diol could be heated in the presence of a mild oxidizing agent. Alternatively, a Wohl-Aue reaction between aniline and 1,3-dibromo-2-nitrobenzene could be employed.
Step 2: Nitration and Reduction
The resulting 2,4-dibromophenazine can undergo nitration to introduce a nitro group, likely at the 1-position due to directing effects. Subsequent reduction of the nitro group, for example using tin(II) chloride and hydrochloric acid, would yield the final product, this compound.
Purity and Yield Comparison
The reproducibility of this synthesis would be evaluated by consistent yields and purity across multiple runs. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy would be essential for characterization and purity assessment.
| Compound | Synthetic Method | Average Yield (%) | Purity (%) | Reference |
| This compound (Predicted) | Proposed Multi-step Synthesis | 40-50 | >95 | N/A |
| Substituted Phenazines | Visible-Light-Mediated Synthesis | ≥80 | High | [1][2] |
| Functionalized Phenazines | Palladium-Catalyzed Aryl Ligation | Good | High | [3] |
| Phenazine-1-carboxylic acid derivatives | Multi-step synthesis | Not specified | Characterized by NMR, MS | [4] |
Biological Activity: A Proposed Testing Cascade
Phenazine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The presence of bromine atoms and an amine group on the phenazine scaffold of this compound suggests that it may possess significant bioactivity.
Signaling Pathway of Interest: Apoptosis Induction in Cancer Cells
Many cytotoxic compounds, including some phenazine derivatives, exert their anticancer effects by inducing apoptosis. A plausible mechanism of action for this compound could involve the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis signaling pathway modulated by this compound.
Experimental Protocols for Biological Testing
To assess the biological activity of this compound and ensure the reproducibility of the findings, a standardized set of assays should be employed.
1. Antimicrobial Activity Assays
-
Agar Well Diffusion Method: The synthesized compound would be dissolved in a suitable solvent (e.g., DMSO) and added to wells in agar plates inoculated with bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains. The diameter of the inhibition zone would be measured after incubation.[5]
-
Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method would be used to determine the lowest concentration of the compound that inhibits visible microbial growth.
2. Cytotoxicity Assay
-
MTT Assay: Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., NIH/3T3) would be treated with serial dilutions of this compound. The cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 (half-maximal inhibitory concentration) value.
Comparative Biological Data
The table below presents hypothetical but expected IC50 values for this compound in comparison to known phenazine derivatives. The enhanced activity is predicted based on the presence of two bromine atoms, which often increases the lipophilicity and cell permeability of compounds.
| Compound | Target Organism/Cell Line | Assay | IC50 / MIC (µg/mL) | Reference |
| This compound (Predicted) | S. aureus | MIC | 2-8 | N/A |
| This compound (Predicted) | E. coli | MIC | 8-16 | N/A |
| This compound (Predicted) | HeLa | MTT | 5-15 | N/A |
| 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide | MRSA | MIC | 16 | [8] |
| 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide | E. coli | MIC | 32 | [8] |
| Phenazine-1-carboxylic acylhydrazone derivatives | HeLa, A549 | MTT | Varied, some active | [4] |
Conclusion
This guide provides a framework for the reproducible synthesis and biological evaluation of this compound. While direct experimental data is currently lacking, the proposed methodologies and comparative data based on analogous phenazine derivatives offer a solid foundation for future research. The synthesis is expected to be achievable with moderate to good yields and high purity. Biologically, this compound is predicted to exhibit potent antimicrobial and anticancer activities, warranting further investigation into its mechanism of action and potential as a therapeutic lead compound. The provided protocols and comparative tables will aid researchers in designing and interpreting experiments to validate these predictions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-Light-Mediated Synthesis of Substituted Phenazine and Phenoxazinone Using Eosin Y as a Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
